molecular formula C3H4Br2N2S B1273002 2-Amino-5-bromothiazole hydrobromide CAS No. 61296-22-8

2-Amino-5-bromothiazole hydrobromide

货号: B1273002
CAS 编号: 61296-22-8
分子量: 259.95 g/mol
InChI 键: NUSVDASTCPBUIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-bromothiazole hydrobromide is a useful research compound. Its molecular formula is C3H4Br2N2S and its molecular weight is 259.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508984. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSVDASTCPBUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61296-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10976782
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729558-58-1, 61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729558-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 61296-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromothiazol-2-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-bromothiazole hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-5-bromothiazole Hydrobromide

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound widely used as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1][2] Its structure, featuring a thiazole ring with an amino group and a bromine atom, makes it a versatile building block for creating more complex, biologically active molecules.[3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
CAS Number 61296-22-8[5][6][7][8][9]
Molecular Formula C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S)[4][5][8][9][10]
Molecular Weight 259.95 g/mol [5][7][8][9][10]
Appearance White to tan or light yellow to light brown crystalline powder[6][8][10]
Melting Point 157.0 - 165 °C (with decomposition)[1][6][7][8][10][11][12]
Solubility Soluble in Methanol[8][12]
Purity Typically ≥95-98%[6][9][12]
Sensitivity Hygroscopic[6][8]
Storage Store in a dark, dry place at room temperature. Some suppliers recommend cooler temperatures (<15°C).[5][8][12]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are crucial for its application in research and development.

Synthesis of the Free Base (2-Amino-5-bromothiazole)

The hydrobromide salt is often neutralized to its free base form for subsequent reactions.

  • Protocol: A suspension of this compound (30.0 g, 116.35 mmol) is prepared in tetrahydrofuran (THF, 350 mL). Triethylamine (TEA, 24.1 mL, 174.53 mmol) is added, and the mixture is stirred at room temperature for approximately 6 hours.[11][13] Upon completion, the resulting precipitate (triethylammonium bromide) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-bromothiazole, which can often be used without further purification.[11][13]

G Workflow: Neutralization to Free Base cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_products Products A 2-Amino-5-bromothiazole HBr D Stir at Room Temp (6 hours) A->D B Triethylamine (TEA) B->D C Tetrahydrofuran (THF) C->D Solvent E Filtration D->E F Concentration of Filtrate E->F Filtrate H Precipitate (Triethylammonium Bromide) E->H Solid G 2-Amino-5-bromothiazole (Free Base) F->G

Caption: Workflow for the neutralization of the hydrobromide salt.

Use in Suzuki Coupling Reactions

The free base, 2-amino-5-bromothiazole, is a valuable precursor for forming carbon-carbon bonds, such as in the Suzuki reaction, to synthesize more complex derivatives.

  • Protocol Overview: The synthesis involves a two-step process. First, 2-amino-5-bromothiazole is reacted with an acid (e.g., 3-(furan-2-yl)propanoic acid) to form an amide.[14][15] This intermediate is then subjected to a Suzuki coupling reaction with a boronic acid (e.g., 4-fluorophenylboronic acid) in the presence of a palladium catalyst to yield the final, more complex molecule.[14][15][16] This approach is used to create compounds with potential anticancer activity.[15]

G Application as a Synthetic Intermediate A 2-Amino-5-bromothiazole HBr B Neutralization (e.g., with TEA) A->B C 2-Amino-5-bromothiazole (Free Base) B->C D Amide Coupling (with R-COOH) C->D E N-(5-Bromo-2-thiazolyl) Amide Intermediate D->E F Suzuki Coupling (with Ar-B(OH)2, Pd catalyst) E->F G Complex Bioactive Molecule (e.g., N-(5-Aryl-2-thiazolyl) Amide) F->G

Caption: Synthetic pathway using the compound as a key intermediate.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[17] Derivatives have shown a wide range of pharmacological activities.

  • Anticancer and Antimicrobial Agents: this compound is a crucial starting material for the synthesis of novel compounds with potential anticancer and antimicrobial properties.[4][17] The thiazole ring is a core component of molecules designed to inhibit microbial enzymes or modulate proteins involved in cancer cell proliferation.[17]

  • Anti-inflammatory Activity: Certain derivatives of 2-aminothiazole have demonstrated significant anti-inflammatory effects, indicating their potential for treating inflammatory disorders.[17]

  • Enzyme Inhibition: The versatile structure allows for modifications that can target specific enzymes, making it a valuable scaffold for developing enzyme inhibitors.[17]

  • Alzheimer's Disease Research: There is emerging research suggesting that 2-Amino-5-bromothiazole HBr may have therapeutic potential for Alzheimer's disease by inhibiting p70S6 kinase, which can lead to increased autophagy and reduced β-amyloid production.[7]

  • Broader Chemical Industry: Beyond pharmaceuticals, it has been used as an intermediate in the creation of dyestuffs, fungicides, and other specialty chemicals.[18]

G Logical Flow: From Scaffold to Application cluster_foundation Foundation cluster_synthesis Synthesis & Derivatization cluster_discovery Discovery & Screening cluster_application Potential Applications A 2-Aminothiazole Scaffold B Starting Material: 2-Amino-5-bromothiazole HBr A->B C Chemical Synthesis (e.g., Suzuki, Amide Coupling) B->C D Diverse Library of Bioactive Derivatives C->D E Biological Screening D->E F Anticancer Agents E->F G Antimicrobial Agents E->G H Anti-inflammatory Drugs E->H I Neuroprotective Agents E->I

Caption: Role of the 2-aminothiazole scaffold in drug discovery.

References

An In-depth Technical Guide to 2-Amino-5-bromothiazole Hydrobromide (CAS 61296-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromothiazole hydrobromide (CAS 61296-22-8), a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is a heterocyclic organic compound widely used as a pharmaceutical intermediate.[1] It serves as a versatile scaffold for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.[2][3]

PropertyValueReference(s)
CAS Number 61296-22-8[4]
Molecular Formula C₃H₃BrN₂S · HBr[4][5]
Molecular Weight 259.95 g/mol [4][5][6]
Appearance Light yellow to pale brown solid crystalline powder[7][8]
Melting Point 165 °C (decomposes)[1][4]
Solubility Soluble in Methanol[1]
SMILES String Br[H].Nc1ncc(Br)s1[4]
InChI Key NUSVDASTCPBUIP-UHFFFAOYSA-N[4]
Storage Conditions Store in a cool, dark, dry, and well-ventilated place.[1][9] Hygroscopic.[1][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeAvailability
¹H NMR Available.[10]
¹³C NMR Available.[11][12]
IR Available.[13]
Mass Spec Available.[14]

Experimental Protocols

Detailed methodologies for the synthesis and handling of 2-Amino-5-bromothiazole and its hydrobromide salt are presented below.

This protocol describes the direct bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole.[15][16]

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a suitable flask at 0 °C.

  • Slowly add bromine (8 mmol) dropwise to the solution.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

This procedure outlines the conversion of the hydrobromide salt to the free base, 2-amino-5-bromothiazole.[15][17]

Materials:

  • This compound

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Create a suspension of this compound (116.35 mmol) in 350 mL of THF.

  • Add triethylamine (174.53 mmol) to the suspension.

  • Stir the mixture for 6 hours at room temperature.

  • Remove the resulting precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole. The product can often be used without further purification.

Biological Activity and Applications

2-Amino-5-bromothiazole and its derivatives are of significant interest in drug development due to their wide range of biological activities.[18] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry.

This compound has been shown to bind to and inhibit the p70S6 kinase.[6] This inhibition leads to an increase in autophagy and a decrease in β-amyloid production, suggesting potential therapeutic applications in Alzheimer's disease.[6]

The thiazole moiety is associated with diverse biological properties, including antimicrobial and antifungal activities.[3] Derivatives of 2-amino-5-bromothiazole are explored for their potential as anticancer agents.[18]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Hazard StatementPrecautionary MeasuresReference(s)
Harmful if swallowed.[9][19]Do not eat, drink or smoke when using this product.[9]
Causes serious eye irritation.[7][9][19]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
Causes skin irritation.[7][19]Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[7]
May cause respiratory irritation.[7][19]Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[9]

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The compound is hygroscopic and air-sensitive.[7]

  • Dispose of contents/container to an approved waste disposal plant.[7]

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 2-Aminothiazole D Bromination (0°C to RT, 2h) A->D B Bromine B->D C Acetic Acid C->D E Neutralization (NaHCO3) D->E Reaction Mixture F Extraction (EtOAc) E->F G Purification (Column Chromatography) F->G H 2-Amino-5-bromothiazole G->H

Caption: Synthesis workflow for 2-Amino-5-bromothiazole.

Neutralization_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product A 2-Amino-5-bromothiazole Hydrobromide D Stir at RT for 6h A->D B Triethylamine (TEA) B->D C Tetrahydrofuran (THF) C->D E Filtration D->E Suspension F Concentration E->F Filtrate G 2-Amino-5-bromothiazole (Free Base) F->G

Caption: Neutralization of the hydrobromide salt.

Signaling_Pathway A 2-Amino-5-bromothiazole Hydrobromide B p70S6 Kinase A->B Inhibits C Autophagy B->C Suppresses D β-amyloid Production B->D Promotes E Potential Therapeutic Effect (Alzheimer's Disease) C->E Increased D->E Decreased

Caption: Proposed signaling pathway in Alzheimer's disease.

References

2-Amino-5-bromothiazole hydrobromide molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 2-Amino-5-bromothiazole Hydrobromide

Introduction

2-Amino-5-bromothiazole and its hydrobromide salt are pivotal heterocyclic compounds that serve as fundamental building blocks in the realm of medicinal chemistry and materials science. The thiazole ring is a "privileged scaffold," frequently incorporated into a wide array of biologically active molecules. The presence of an amino group at the 2-position and a bromine atom at the 5-position provides two reactive sites for facile structural modifications, making it an exceptionally versatile intermediate for the synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This technical guide offers a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and visual representations of key chemical and biological pathways to facilitate further research and application.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 61296-22-8) is the salt form of the parent compound, 2-amino-5-bromothiazole.[4][5] The hydrobromide is formed by the protonation of the thiazole ring nitrogen or the exocyclic amino group, resulting in a more stable, crystalline solid that is often preferred for storage and handling. The free base can be readily generated by neutralization.[6][7]

The structural relationship between the parent 2-aminothiazole, the target hydrobromide salt, and its corresponding free base is crucial for understanding its reactivity in subsequent synthetic steps.

cluster_0 Synthesis Pathway cluster_1 Utility Start 2-Aminothiazole Product_HBr 2-Amino-5-bromothiazole Hydrobromide Start->Product_HBr Electrophilic Bromination Reagent1 Bromine (Br2) in Acetic Acid Free_Base 2-Amino-5-bromothiazole (Free Base) Product_HBr->Free_Base Neutralization Further_Synth Further Synthesis (e.g., Suzuki Coupling, Amide Formation) Free_Base->Further_Synth Synthetic Intermediate Reagent2 Base (e.g., TEA)

Caption: Logical relationship from precursor to the hydrobromide salt and its use as a free base.

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical identifiers and physical properties of this compound.

PropertyValueReference(s)
CAS Number 61296-22-8[4][5][8][9][10][11]
Molecular Formula C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S)[4][8][10][11][12]
Molecular Weight 259.95 g/mol [4][8][9][11][12]
Appearance White to light brown crystalline powder[5][12][13]
Melting Point 165 °C (decomposes)[8][10][12][13][14][15]
SMILES Br[H].Nc1ncc(Br)s1[8]
InChI Key NUSVDASTCPBUIP-UHFFFAOYSA-N[8][11]
Purity Typically ≥95-98%[5][8][12]
Solubility Soluble in Methanol[13]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Various analytical techniques are employed for its characterization.

Spectroscopic TechniqueAvailabilityReference(s)
¹H NMR Spectrum data available[16][17]
¹³C NMR Spectrum data available[11][16]
Infrared (IR) Spectrum data available (FTIR, ATR-IR)[16][18][19]
Mass Spectrometry (MS) Spectrum data available (GC-MS)[16][20]

Note: While the availability of spectra is confirmed, this guide does not reproduce the raw spectral data. Researchers are advised to consult the referenced databases such as ChemicalBook, SpectraBase, and PubChem for detailed spectra.[11][16][18][20]

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic bromination of 2-aminothiazole. The resulting hydrobromide salt can then be neutralized to yield the free base for use in subsequent reactions.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromothiazole

This protocol details the direct bromination of 2-aminothiazole to produce the free base, which is often isolated as the hydrobromide salt before neutralization.

Methodology:

  • Dissolve 2-Aminothiazole (4 mmol) in 16 mL of acetic acid in a flask suitable for cooling.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add Bromine (8 mmol) dropwise to the cooled solution while stirring.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[6]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.[6]

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to afford pure 5-Bromothiazol-2-amine.[6]

Experimental Protocol 2: Neutralization of this compound

This protocol describes the generation of the free base from its hydrobromide salt.

Methodology:

  • Create a suspension of this compound (116.35 mmol) in 350 mL of tetrahydrofuran (THF).[6][7]

  • Add triethylamine (TEA) (174.53 mmol) to the suspension.[6][7]

  • Stir the mixture vigorously at room temperature for 6 hours.[6][7]

  • Upon completion, remove the resulting precipitate (triethylammonium bromide) by filtration.[6][7]

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (free base), which can be used in subsequent steps without further purification.[6][7]

cluster_synthesis Protocol 1: Synthesis Workflow cluster_neutralization Protocol 2: Neutralization Workflow s1 Dissolve 2-Aminothiazole in Acetic Acid s2 Cool to 0°C s1->s2 s3 Add Bromine (Br₂) Dropwise s2->s3 s4 Stir at Room Temp (2h) s3->s4 s5 Neutralize with NaHCO₃ s4->s5 s6 Extract with Ethyl Acetate s5->s6 s7 Dry, Concentrate & Purify s6->s7 s8 Product: 2-Amino-5-bromothiazole s7->s8 n1 Suspend Hydrobromide Salt in THF n2 Add Triethylamine (Base) n1->n2 n3 Stir at Room Temp (6h) n2->n3 n4 Filter Precipitate n3->n4 n5 Concentrate Filtrate n4->n5 n6 Product: Free Base n5->n6

Caption: Experimental workflows for synthesis and neutralization.

Biological Activity and Applications

While often used as an intermediate, this compound and its derivatives are subjects of significant interest in drug discovery. The core scaffold is associated with a wide range of biological activities.

  • Synthetic Intermediate: It is a key precursor for more complex molecules, notably through reactions like Suzuki coupling and amide bond formation.[21][22] It has been specifically used in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.[8][13][14]

  • Antimicrobial and Anticancer Activity: The 2-aminothiazole scaffold is integral to numerous compounds with demonstrated antibacterial, antifungal, and potent anticancer properties against various human cancer cell lines.[1][21]

  • Neurodegenerative Disease Research: Research has indicated that 2-Amino-5-bromothiazole HBr may have therapeutic potential for Alzheimer's disease.[9] It has been shown to bind to and inhibit the p70S6 kinase, an enzyme involved in cellular processes implicated in the disease's progression.[9]

Signaling Pathway in Alzheimer's Disease

The proposed mechanism of action for 2-Amino-5-bromothiazole HBr in the context of Alzheimer's disease involves the modulation of protein synthesis and cellular clearing pathways. By inhibiting p70S6 kinase, the compound can lead to an increase in autophagy (the cellular process for degrading and recycling cellular components) and a decrease in the production of β-amyloid peptides, which are a hallmark of Alzheimer's pathology.[9]

cluster_pathway Proposed Signaling Pathway in Alzheimer's Disease drug 2-Amino-5-bromothiazole HBr kinase p70S6 Kinase drug->kinase inhibits autophagy Increased Autophagy kinase->autophagy inhibits autophagy amyloid Decreased β-amyloid Production kinase->amyloid promotes β-amyloid production pathology Amelioration of Alzheimer's Pathology autophagy->pathology amyloid->pathology

Caption: Inhibition of p70S6 Kinase by 2-Amino-5-bromothiazole HBr.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromothiazole hydrobromide is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical and biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential as inhibitors of various kinases and receptors. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring proper handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into its relevance in biological pathways.

Core Physical Characteristics

The physical properties of this compound have been determined through various analytical techniques. A summary of these key characteristics is presented below.

Physical CharacteristicValue
CAS Number 61296-22-8[1][2][3][4]
Molecular Formula C₃H₄Br₂N₂S[1][3]
Molecular Weight 259.95 g/mol [1][2][3]
Appearance White to light yellow or brown crystalline powder[2]
Melting Point 165 °C (decomposes)[2][3][5]
Boiling Point Not applicable (decomposes)
Solubility Soluble in Methanol
Hygroscopicity Hygroscopic

Experimental Protocols

Accurate determination of physical characteristics is essential for compound identification and purity assessment. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of this compound is determined using the capillary method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. For this compound, decomposition is observed at the melting point.

Determination of Solubility

The solubility of this compound in a given solvent is determined by the equilibrium saturation method.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., Methanol) in a vial.

  • The vial is sealed and placed in a constant temperature bath, typically at 25 °C.

  • The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, the suspension is centrifuged to separate the undissolved solid.

  • A clear aliquot of the supernatant is carefully withdrawn and diluted with the solvent.

  • The concentration of the dissolved solid in the diluted solution is determined using a validated HPLC method with a standard calibration curve.

  • The solubility is calculated and expressed in mg/mL or mol/L.

Assessment of Physical Appearance

The visual characteristics of this compound are documented as follows.

Procedure:

  • A small amount of the powder is placed on a clean, white surface.

  • The color of the powder is observed under both natural and artificial light and described (e.g., white, off-white, light yellow).

  • The texture and form of the solid are examined, noting if it is crystalline, amorphous, or a fine powder.

Synthesis and Biological Relevance

Synthesis Workflow

This compound is a key intermediate in the synthesis of various 2-aminothiazole derivatives. A common synthetic route involves the direct bromination of 2-aminothiazole.

G cluster_0 Synthesis of this compound 2-Aminothiazole 2-Aminothiazole Reaction Mixture Reaction Mixture 2-Aminothiazole->Reaction Mixture Reactant Bromine Bromine Bromine->Reaction Mixture Reagent Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Solvent 2-Amino-5-bromothiazole_HBr 2-Amino-5-bromothiazole Hydrobromide Reaction Mixture->2-Amino-5-bromothiazole_HBr Product

Caption: Synthesis of this compound.

Role in Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-aminothiazoles, have been extensively studied as potent inhibitors of various protein kinases involved in critical cellular signaling pathways. One such pathway is the Aurora Kinase pathway, which plays a crucial role in cell cycle regulation and is often dysregulated in cancer. Derivatives of 2-amino-5-bromothiazole have shown promise as Aurora Kinase inhibitors.

The diagram below illustrates a simplified representation of the Aurora Kinase signaling pathway and the potential point of inhibition by a 2-aminothiazole derivative.

G cluster_1 Aurora Kinase Signaling Pathway and Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Aurora_Kinase_A Aurora Kinase A Receptor->Aurora_Kinase_A Activation PLK1 PLK1 Aurora_Kinase_A->PLK1 Phosphorylation Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Inhibitor 2-Aminothiazole Derivative Inhibitor->Aurora_Kinase_A Inhibition

Caption: Inhibition of Aurora Kinase A by a 2-aminothiazole derivative.

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of this compound, standardized protocols for their determination, and its significance as a precursor in the development of kinase inhibitors. The data and methodologies presented herein are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. A comprehensive understanding of its properties is the foundation for the rational design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for 2-Amino-5-bromothiazole hydrobromide, a biochemical reagent utilized in life science research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general, yet detailed, experimental protocols for determining solubility, which are widely applicable in pharmaceutical and chemical research.

Solubility Data

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL (769.38 mM)[1]
MethanolSoluble[2][3]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO for accurate measurements.[1]

Experimental Protocols for Solubility Determination

The following sections describe standard methodologies for determining the thermodynamic and kinetic solubility of a compound. These protocols are not specific to this compound but represent standard industry practices.

2.1. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[4][5][6][7][8]

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium at a given temperature.

Materials:

  • Test compound (e.g., this compound)

  • Selected solvent (e.g., water, ethanol, phosphate buffer)

  • Glass vials or flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a controlled temperature or filter the supernatant using a chemically compatible filter that does not adsorb the compound.[4]

  • Quantification: Carefully take an aliquot of the clear, saturated solution. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

2.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4][9][10][11][12]

Objective: To determine the concentration at which a compound, when added from a concentrated organic stock solution (usually DMSO), precipitates out of an aqueous buffer.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., at 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Automated liquid handler (optional, for high-throughput)

  • Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Serial Dilution: Serially dilute the DMSO stock solution in the microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing a rapid change in solvent composition. This can induce precipitation of the compound. The final DMSO concentration is typically kept low (e.g., 1-5%) to be biochemically relevant.[10]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[4][12]

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11] An increase in light scattering or absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound, integrating both thermodynamic and kinetic approaches.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility cluster_results Results Compound Test Compound Excess Add Excess Solid to Solvent Compound->Excess DMSO_Stock Prepare DMSO Stock Compound->DMSO_Stock Solvent Solvent/Buffer Selection Solvent->Excess Dilute Add Aqueous Buffer Solvent->Dilute Equilibrate Equilibrate (24-72h shaking) Excess->Equilibrate Separate Separate Solid and Liquid (Centrifuge/Filter) Equilibrate->Separate AnalyzeThermo Analyze Supernatant (HPLC/LC-MS) Separate->AnalyzeThermo Thermo_Result Equilibrium Solubility Value AnalyzeThermo->Thermo_Result DMSO_Stock->Dilute Incubate Incubate (1-2h) Dilute->Incubate Detect Detect Precipitation (Nephelometry/UV) Incubate->Detect Kinetic_Result Kinetic Solubility Value Detect->Kinetic_Result

Caption: A generalized workflow for determining the thermodynamic and kinetic solubility of a compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromothiazole hydrobromide has emerged as a compound of interest in neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as an inhibitor of p70S6 kinase (p70S6K) and the subsequent downstream cellular effects. While direct primary literature detailing the comprehensive biochemical and cellular characterization of this specific compound is limited, this document compiles available data, contextualizes its action within established signaling pathways, and provides detailed experimental protocols for key assays relevant to its study.

Core Mechanism of Action: Inhibition of p70S6 Kinase

The primary reported mechanism of action for this compound is the inhibition of the 70-kDa ribosomal protein S6 kinase (p70S6K). This serine/threonine kinase is a critical downstream effector of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

In the context of Alzheimer's disease, the dysregulation of the mTOR/p70S6K pathway has been implicated in the pathological accumulation of both amyloid-beta (Aβ) plaques and hyperphosphorylated tau, the two hallmark neuropathological features of the disease. By inhibiting p70S6K, this compound is proposed to exert its neuroprotective effects through two main downstream consequences: the induction of autophagy and the reduction of β-amyloid production[1].

Upstream Regulation of p70S6 Kinase

The activity of p70S6K is tightly controlled by the mTOR complex 1 (mTORC1). Growth factors and nutrients, such as amino acids, activate mTORC1, which in turn phosphorylates and activates p70S6K. This signaling cascade is crucial for protein synthesis and cell growth. The inhibition of p70S6K by this compound would therefore be expected to interfere with these fundamental cellular processes.

mTOR_p70S6K_Pathway cluster_upstream Upstream Signaling cluster_target Drug Target & Action cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes β-Amyloid Production β-Amyloid Production p70S6K->β-Amyloid Production Modulates 2-Amino-5-bromothiazole HBr 2-Amino-5-bromothiazole HBr 2-Amino-5-bromothiazole HBr->p70S6K Inhibits

Figure 1: Simplified signaling pathway of mTOR/p70S6K and the inhibitory action of this compound.

Quantitative Data

The publicly available quantitative data for the bioactivity of this compound is currently limited. The primary reported value is an effective dose 50 (ED50) from a cell-based assay.

CompoundTargetAssay TypeModel SystemBioactivityReference
This compoundp70S6 KinaseCellularCultured cells from an APP/PS1 transgenic mouse model of Alzheimer's diseaseED50 = 0.8 µM[1]

Note: Further quantitative data, such as the inhibition constant (Ki) from biochemical assays, have not been identified in publicly accessible literature.

Downstream Cellular Consequences

Induction of Autophagy

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins through the lysosomal pathway. In neurodegenerative diseases, the clearance of protein aggregates is often impaired. By inhibiting the mTOR/p70S6K pathway, which is a negative regulator of autophagy, this compound is proposed to enhance the autophagic flux, thereby promoting the clearance of pathogenic protein aggregates.

Reduction of β-Amyloid Production

The accumulation of β-amyloid (Aβ) peptides is a key event in the pathogenesis of Alzheimer's disease. The production of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. While the precise link between p70S6K and Aβ production is still under investigation, it is hypothesized that the inhibition of p70S6K may modulate the expression or processing of APP, leading to a reduction in Aβ levels.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro p70S6 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the direct inhibitory effect of a compound on p70S6K activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of 2-Amino-5-bromothiazole HBr in DMSO D Add kinase, substrate, and test compound to microplate wells A->D B Prepare kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT) B->D C Prepare substrate solution (e.g., S6 peptide) and ATP C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C for a defined period (e.g., 30-60 min) E->F G Terminate reaction and measure phosphorylated substrate (e.g., using ADP-Glo, radioactivity, or antibody-based methods) F->G H Calculate % inhibition relative to control G->H I Determine IC50 or Ki value H->I

Figure 2: General workflow for an in vitro p70S6 kinase inhibition assay.

Materials:

  • Recombinant human p70S6K enzyme

  • S6 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • DMSO

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the diluted compound or vehicle control (DMSO).

  • Add the p70S6K enzyme and S6 peptide substrate to each well.

  • Reaction Initiation: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for p70S6K.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the kinase reaction and measure the amount of ADP produced (which corresponds to the kinase activity) using a detection reagent such as ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophagy Flux Assay

This protocol describes a method to measure the rate of autophagy in cultured neuronal cells treated with this compound.

Autophagy_Flux_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis A Culture neuronal cells (e.g., SH-SY5Y) B Treat cells with 2-Amino-5-bromothiazole HBr for a specified time A->B C In the final hours of treatment, add a lysosomal inhibitor (e.g., bafilomycin A1) to a subset of wells B->C D Lyse cells and collect protein C->D E Perform Western blot for LC3-I/II and p62 D->E F Quantify band intensities E->F G Compare LC3-II levels between inhibitor-treated and untreated samples to determine autophagic flux F->G

Figure 3: Workflow for a cellular autophagy flux assay using Western blotting.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

  • Lysis buffer

  • Primary antibodies against LC3B and p62/SQSTM1

  • Secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat the cells with various concentrations of this compound for a desired time period (e.g., 24 hours).

  • Lysosomal Inhibition: For the last few hours of the treatment (e.g., 2-4 hours), add a lysosomal inhibitor to a parallel set of wells. This will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated LC3-II form) and p62 (an autophagy substrate that is degraded during the process).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor, compared to its absence, indicates an increase in autophagic flux. A decrease in p62 levels would also be indicative of enhanced autophagy.

In Vitro β-Amyloid Quantification Assay

This protocol outlines the use of an ELISA to measure the levels of Aβ40 and Aβ42 in the conditioned medium of neuronal cells.

Materials:

  • Neuronal cell line capable of producing Aβ (e.g., SH-SY5Y overexpressing APP)

  • Cell culture medium and supplements

  • This compound

  • Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate the neuronal cells and treat them with this compound for a specified period (e.g., 48-72 hours).

  • Sample Collection: Collect the conditioned cell culture medium from each well.

  • ELISA: Perform the ELISA for Aβ40 and Aβ42 according to the manufacturer's instructions. This typically involves adding the conditioned medium to antibody-coated plates, followed by a series of incubation and wash steps with detection antibodies.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentrations of Aβ40 and Aβ42 in each sample based on a standard curve. A reduction in Aβ levels in the treated samples compared to the control would indicate an inhibitory effect on Aβ production or an enhancement of its clearance.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this compound as a p70S6K inhibitor is not available, the 2-aminothiazole scaffold is a well-established "privileged structure" in kinase inhibitor design. Numerous kinase inhibitors, including the clinically approved drug Dasatinib, are based on this core. The amino group at the 2-position and various substituents on the thiazole ring are known to be critical for binding to the ATP-binding pocket of many kinases. Further research would be needed to elucidate the specific structural features of this compound that contribute to its inhibitory activity against p70S6K.

Conclusion

This compound is a promising small molecule that targets the mTOR/p70S6K signaling pathway, which is implicated in the pathophysiology of Alzheimer's disease. Its proposed mechanism of action involves the inhibition of p70S6K, leading to the induction of autophagy and a reduction in β-amyloid production. While the available data provides a strong rationale for its further investigation, more in-depth biochemical and cellular studies are required to fully elucidate its binding mode, inhibitory potency, and the precise molecular events that mediate its neuroprotective effects. The experimental protocols provided in this guide offer a framework for the continued exploration of this and other 2-aminothiazole-based compounds as potential therapeutics for neurodegenerative disorders.

References

The Biological Versatility of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromothiazole hydrobromide is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, the 2-aminothiazole moiety, is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules. The addition of a bromine atom at the 5-position and its formulation as a hydrobromide salt confer unique physicochemical properties that influence its biological activity and therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Biological Activities

This compound has demonstrated a range of biological effects, most notably as a kinase inhibitor with potential applications in neurodegenerative diseases, as well as exhibiting antimicrobial and mutagenic properties.

p70S6 Kinase Inhibition and Potential in Alzheimer's Disease

A significant finding is the identification of this compound as an inhibitor of the p70S6 kinase (p70S6K). This kinase is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, which is implicated in cellular growth, proliferation, and survival. In the context of Alzheimer's disease, dysregulation of this pathway is linked to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, a hallmark of the disease.

By inhibiting p70S6K, this compound can potentially modulate tau pathology. Furthermore, inhibition of this kinase has been shown to induce autophagy, a cellular process for clearing aggregated proteins, and decrease the production of β-amyloid, another key pathological feature of Alzheimer's disease.[1]

Antimicrobial and Mutagenic Activity

This compound has been cited for its utility as an anti-bacterial agent. While the exact spectrum of activity is not extensively detailed in publicly available literature, its structural class, 2-aminothiazoles, is known to possess broad-spectrum antimicrobial properties.

Furthermore, studies have indicated that this compound exhibits mutagenic activity in the bacterium Klebsiella pneumoniae. This property is important to consider in the context of drug development and safety assessment.

Quantitative Biological Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

Biological ActivityAssay/ModelParameterValueReference
p70S6 Kinase InhibitionCultured cells with an app/ps1 transgenic mouse model of Alzheimer's diseaseED500.8 µM[1]
MutagenicityAmes TestTest OrganismKlebsiella pneumoniae

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a practical guide for researchers looking to replicate or build upon these findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Bromine

  • Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (8 mmol) in a minimal amount of acetic acid dropwise to the cooled 2-aminothiazole solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-Amino-5-bromothiazole.

  • The hydrobromide salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ether) with a solution of hydrogen bromide.

p70S6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of this compound against p70S6 kinase.

Materials:

  • Recombinant p70S6 Kinase

  • S6K Substrate (e.g., a specific peptide)

  • ATP

  • Kinase Assay Buffer

  • This compound (test inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white plates

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution.

  • Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and S6K substrate.

  • Prepare serial dilutions of this compound in the 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

  • Add 12.5 µL of the Master Mix to each well of a 96-well plate.

  • Add 2.5 µL of the diluted test inhibitor to the appropriate wells. For positive control and blank wells, add 2.5 µL of the same buffer without the inhibitor.

  • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Dilute the p70S6K enzyme to the desired concentration in 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and detect ADP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

  • Convert ADP to ATP and measure luminescence by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 or ED50 value.[2]

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[3][4]

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial inoculum by suspending 3-5 isolated colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculate the wells with 50 µL of the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

p70S6K_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinase cluster_downstream Downstream Effects in Alzheimer's Disease PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6 Kinase mTORC1->p70S6K Tau_Hyperphosphorylation Tau Hyperphosphorylation p70S6K->Tau_Hyperphosphorylation promotes Autophagy Autophagy p70S6K->Autophagy inhibits Beta_Amyloid β-Amyloid Production p70S6K->Beta_Amyloid promotes Inhibitor 2-Amino-5-bromothiazole hydrobromide Inhibitor->p70S6K inhibits

Caption: p70S6 Kinase Signaling Pathway in Alzheimer's Disease.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout Compound_Prep Prepare serial dilutions of 2-Amino-5-bromothiazole HBr Plate_Setup Inoculate 96-well plate containing compound dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Plate_Setup Incubate Incubate at 35°C for 16-20 hours Plate_Setup->Incubate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination.

Conclusion

This compound is a versatile chemical entity with a range of demonstrable biological activities. Its role as a p70S6 kinase inhibitor highlights its potential as a lead compound for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease. Concurrently, its antimicrobial and mutagenic properties warrant further investigation to fully characterize its biological profile. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the multifaceted nature of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

Navigating the Safe Handling of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Amino-5-bromothiazole hydrobromide, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with this compound.

Core Safety & Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. While some suppliers may classify it as non-hazardous under specific regulations, a comprehensive review of available Safety Data Sheets (SDS) indicates potential hazards that necessitate precautionary measures.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][3][4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][6]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[3][6]

GHS Pictogram:

  • alt text
    (GHS07)[5]

Signal Word: Warning[2][3][4][5]

Precautionary Statements

A comprehensive list of precautionary statements is provided to guide safe handling, response, storage, and disposal.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][6]
P264Wash hands and any exposed skin thoroughly after handling.[3][4][6]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][6]
P312Call a POISON CENTER or doctor if you feel unwell.[6]
P330Rinse mouth.[4]
P337 + P313If eye irritation persists: Get medical advice/attention.[5]
P362 + P364Take off contaminated clothing and wash it before reuse.[6]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4][5][6]

Experimental Protocols: Safe Handling in a Laboratory Setting

The following protocols outline the necessary precautions for handling this compound in a research environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][7]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][4][7][8]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[2][4][7]
Engineering Controls
  • Ventilation: Handle the compound in a well-ventilated area.[4] Use of a chemical fume hood is recommended to minimize inhalation of dust and vapors.[2]

General Handling and Hygiene
  • Avoid contact with skin, eyes, and clothing.[1][2][8]

  • Avoid formation of dust and aerosols.[2][4]

  • Wash hands thoroughly before breaks and at the end of the workday.[8]

  • Keep away from foodstuffs, beverages, and feed.[8]

  • Remove all soiled and contaminated clothing immediately.[8]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][6][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a doctor if irritation persists.[1][2][3][4][6][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][6][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][4][6][7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][4][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[6][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][6][7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid dust formation and breathing vapors, mist, or gas.[2][4][6][7][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][4]

  • Methods for Containment and Cleaning Up: Sweep up and shovel the material.[1][6] Collect in suitable, closed containers for disposal.[2][4] Avoid creating dust.

Storage and Disposal

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6] This material is reported to be hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood) are Operational B->C D Weigh Compound in Vented Enclosure C->D Proceed to Handling E Perform Experiment in Fume Hood D->E F Avoid Dust Generation E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste in Designated Containers G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: General Laboratory Handling Workflow.

G Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (incl. Respiratory Protection) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent Spread to Drains) ventilate->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Chemical Spill Response Workflow.

References

2-Amino-5-bromothiazole hydrobromide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet of 2-Amino-5-bromothiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No: 61296-22-8), a key biochemical reagent in life science research.[1] The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards, catering to professionals in research and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental settings.

PropertyValue
Molecular Formula C3H3BrN2S.HBr[2][3]
Molecular Weight 259.95 g/mol [1][3][4][5][6][7][8]
Appearance Light yellow to pale brown solid crystalline powder[2][3][7]
Melting Point 165 °C (decomposes)[1][4][5][6][9]
Boiling Point 192.5ºC at 760 mmHg[1]
Flash Point 70.2ºC[1]
Solubility No specific data available, but noted to be soluble in polar solvents.
Odor Odorless[10]
Hygroscopicity Hygroscopic[2]

Toxicological Information and Hazard Classification

While extensive toxicological studies on this compound have not been fully investigated, existing data allows for its classification according to the Globally Harmonized System (GHS).[10] The compound is categorized as harmful if swallowed and is a serious eye irritant.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, Oral Category 4H302Harmful if swallowed[4][5]
Serious Eye Irritation Category 2H319Causes serious eye irritation[2][4][5]
Skin Corrosion/Irritation Category 2H315Causes skin irritation[2][5]
Specific target organ toxicity (single exposure) Category 3H335May cause respiratory irritation[5]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the GHS classifications, the following standard toxicological assays are typically employed to determine such endpoints for thiazole derivatives.

Acute Oral Toxicity (LD50): The "Up-and-Down" procedure or the "Fixed-Dose" method (OECD Guidelines 425 and 420, respectively) are common for assessing acute oral toxicity. In these studies, the substance is administered to a group of fasted animals (usually rats) by oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (the dose lethal to 50% of the test population) is then calculated.

Eye Irritation/Corrosion: The Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD Guidelines 437 and 492) are in vitro methods used to assess eye irritation potential. These assays measure the damage caused by the test substance to a bovine cornea or a reconstructed human corneal epithelium, respectively. Parameters like opacity and permeability changes are used to classify the substance's irritation potential.

Skin Irritation/Corrosion: The In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439) is a widely accepted method. This test involves applying the chemical to a reconstructed human epidermis model and measuring the subsequent cell viability, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Safe Handling and Emergency Procedures

The following diagram outlines the logical workflow for the safe handling and emergency response for this compound. Adherence to these procedures is critical for minimizing risk in a laboratory setting.

Safe_Handling_Workflow Safe Handling and Emergency Workflow for this compound cluster_handling Safe Handling Procedures cluster_emergency Emergency Procedures start Start: Handling the Compound personal_protection Wear Personal Protective Equipment (PPE): - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat start->personal_protection First Step spill Spill Response: 1. Evacuate area. 2. Wear appropriate PPE. 3. Sweep up spilled solid and place in a suitable container for disposal. 4. Avoid generating dust. start->spill In Case of Spill exposure Exposure Response start->exposure In Case of Accidental Exposure ventilation Use in a well-ventilated area or under a chemical fume hood personal_protection->ventilation avoid_contact Avoid contact with skin, eyes, and clothing. Avoid breathing dust. ventilation->avoid_contact storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from moisture. avoid_contact->storage After Use eye_contact Eye Contact: 1. Immediately flush with plenty of water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Seek medical attention. exposure->eye_contact Eyes skin_contact Skin Contact: 1. Wash off immediately with plenty of soap and water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. exposure->skin_contact Skin inhalation Inhalation: 1. Move person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention if symptoms occur. exposure->inhalation Inhaled ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. exposure->ingestion Swallowed

Caption: Workflow for safe handling, storage, and emergency response.

Fire-Fighting Measures

In the event of a fire, use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam as suitable extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.

Disposal Considerations

Disposal of this substance and its containers must be in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to properly classify the waste. Do not empty into drains.

References

Methodological & Application

Application Note: Synthesis and Utility of 2-Amino-5-bromothiazole Hydrobromide as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Halogenated derivatives, such as 2-amino-5-bromothiazole, serve as versatile synthetic intermediates for the development of novel therapeutics. The introduction of a bromine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. This application note details a robust protocol for the synthesis of 2-amino-5-bromothiazole hydrobromide from 2-aminothiazole. Furthermore, it highlights the utility of this building block in the context of drug discovery, specifically as a precursor for kinase inhibitors, such as those targeting the p70S6 kinase, which is implicated in diseases like Alzheimer's.[1]

Key Applications

  • Medicinal Chemistry: A crucial building block for the synthesis of complex molecules with diverse pharmacological activities.

  • Drug Discovery: Precursor for the development of kinase inhibitors and other therapeutic agents.[1]

  • Organic Synthesis: A versatile intermediate for carbon-carbon and carbon-heteroatom bond formation.

Experimental Overview

The synthesis of this compound is achieved through the electrophilic bromination of 2-aminothiazole. The most common and effective method involves the use of elemental bromine in a suitable solvent, such as acetic acid. The reaction proceeds with high regioselectivity for the electron-rich C5 position of the thiazole ring. The resulting product is typically isolated as the hydrobromide salt.

Materials and Reagents

Material/ReagentGradeSupplier
2-Aminothiazole98%Sigma-Aldrich
Bromine99.5%Acros Organics
Glacial Acetic AcidACS GradeFisher Scientific
Saturated Sodium BicarbonateLaboratory GradeVWR
Ethyl AcetateHPLC GradeMerck
Anhydrous Sodium Sulfate99%Alfa Aesar

Experimental Protocol

Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (4.0 g, 40 mmol) in 40 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Bromine: Slowly add a solution of bromine (2.1 mL, 80 mmol) in 10 mL of glacial acetic acid dropwise to the cooled and stirring solution of 2-aminothiazole over a period of 30 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into 200 mL of ice-cold water.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, 2-amino-5-bromothiazole, can be purified by column chromatography on silica gel. To obtain the hydrobromide salt, the free base can be treated with HBr. However, the direct product of the bromination in acetic acid often yields the hydrobromide salt upon precipitation or workup.

Note: For the direct synthesis of the free base, 2-amino-5-bromothiazole, a yield of approximately 75% can be expected after purification.[2]

Quantitative Data Summary

ParameterValueReference
Starting Material2-Aminothiazole-
Brominating AgentBromine-
SolventAcetic Acid[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction Time2 hours[2]
Yield of 2-amino-5-bromothiazole~75%[2]
Purity>97% (after purification)-
Melting Point165 °C (decomposes)[3]
Molecular Weight259.95 g/mol [3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve 2-Aminothiazole in Acetic Acid cool Cool to 0°C start->cool add_br2 Add Bromine Solution (0°C) cool->add_br2 react Stir at Room Temperature (2 hours) add_br2->react quench Quench with Ice Water react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify product 2-Amino-5-bromothiazole Hydrobromide purify->product

Caption: Experimental workflow for the synthesis of this compound.

p70S6K_pathway cluster_upstream Upstream Signaling cluster_mtor mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Point of Intervention growth_factors Growth Factors (e.g., IGF-1) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pdk1 PDK1 pi3k->pdk1 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 Activates p70s6k p70S6 Kinase mtorc1->p70s6k Activates s6 Ribosomal Protein S6 p70s6k->s6 bad BAD (Pro-apoptotic) p70s6k->bad Inhibits protein_synthesis Protein Synthesis (Cell Growth) s6->protein_synthesis cell_survival Cell Survival bad->cell_survival Inhibits inhibitor 2-Amino-5-bromothiazole -derived Inhibitor inhibitor->p70s6k Inhibition

Caption: Simplified p70S6K signaling pathway and the point of inhibition by 2-amino-5-bromothiazole derivatives.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time and monitor by TLC. Ensure accurate stoichiometry.
Loss of product during work-upEnsure proper pH adjustment during neutralization. Perform extractions efficiently.
Formation of Di-brominated ProductExcess bromine or high temperatureAdd bromine slowly at low temperature. Use a strict 1:1 or slightly higher molar ratio of bromine to 2-aminothiazole.
Dark-colored ProductImpurities or side reactionsEnsure the quality of starting materials. Purify the product by recrystallization or column chromatography.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This key intermediate is of significant interest to researchers in drug discovery and medicinal chemistry. Its application as a precursor for kinase inhibitors, such as those targeting the p70S6K pathway, underscores its importance in the development of novel therapeutics for a range of diseases. The provided experimental details and troubleshooting guide should enable researchers to successfully synthesize and utilize this valuable chemical building block.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Amino-5-bromothiazole hydrobromide as a key building block. The resulting 2-amino-5-arylthiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.[1][2][3] This document outlines detailed experimental protocols, summarizes reaction conditions with corresponding yields, and provides visual diagrams to illustrate the reaction workflow and mechanism.

Principle of the Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[4][5][6] In this context, it facilitates the coupling of this compound with various aryl or heteroaryl boronic acids or their esters. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the desired product and regenerate the active catalyst.[5][6]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki coupling reaction with this compound is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various reaction conditions and the corresponding yields for the synthesis of 2-amino-5-arylthiazoles.

Table 1: Overview of Typical Reaction Components

ComponentExamplesTypical Amount (equivalents)Purpose
Aryl Halide This compound1.0Electrophilic coupling partner
Organoboron Reagent Phenylboronic acid, 4-Methoxyphenylboronic acid, Arylboronic acid pinacol esters1.1 - 1.5Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃0.01 - 0.10 (1-10 mol%)Facilitates the cross-coupling
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates the organoboron reagent
Solvent System 1,4-Dioxane/Water, Toluene/Water, DMF, DME-Provides a medium for the reaction

Table 2: Reported Suzuki Coupling Reactions and Yields

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Moderate[3]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O (4:1)Reflux-64[3]
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9531-[3]
4-Fluorophenylboronic acidNot SpecifiedNot SpecifiedNot Specified--High[4]

Note: The hydrobromide salt of 2-Amino-5-bromothiazole will be neutralized by the base in the reaction mixture.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate, water, and brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To an oven-dried round-bottom flask or microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.0-3.0 equiv.).[4][5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.[4][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] Reactions are often complete within 2-24 hours.[7][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[4][5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 2-amino-5-arylthiazole.[4][5]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product ArX Ar-X (2-Amino-5-bromothiazole) ArX->OxAdd ArBOH Ar'-B(OR)₂ (Arylboronic acid) ArBOH->Transmetalation Base Base Base->Transmetalation activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2-Amino-5-bromothiazole HBr, Arylboronic acid, Catalyst, Base inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate, Water, Brine) cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Suzuki coupling.

Logical_Relationships Reaction Suzuki Coupling Reaction Product 2-Amino-5-arylthiazole Reaction->Product Substrates Substrates Substrates->Reaction ArylHalide 2-Amino-5-bromothiazole HBr ArylHalide->Substrates BoronicAcid Arylboronic Acid BoronicAcid->Substrates Conditions Reaction Conditions Conditions->Reaction Catalyst Pd Catalyst Catalyst->Conditions Base Base Base->Conditions Solvent Solvent Solvent->Conditions Temperature Temperature Temperature->Conditions

Caption: Logical relationships of reaction components.

References

Application Notes: The Versatile Role of 2-Amino-5-bromothiazole Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromothiazole hydrobromide as a pivotal building block in medicinal chemistry. Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on a thiazole scaffold, makes it an invaluable starting material for the synthesis of diverse bioactive molecules. This document outlines its primary applications in the development of anticancer, antimicrobial, and kinase inhibitor agents, supported by quantitative data, detailed experimental protocols, and visual diagrams of synthetic and signaling pathways.

Introduction to this compound

This compound is a heterocyclic compound widely employed in pharmaceutical research and development. The thiazole ring is a privileged scaffold, present in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the amino group at the 2-position can be readily functionalized. These characteristics make it an ideal starting point for constructing libraries of compounds for drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 61296-22-8
Molecular Formula C₃H₃BrN₂S · HBr
Molecular Weight 259.95 g/mol
Appearance Light yellow to light brown crystalline powder
Melting Point 165 °C (decomposes)[1]
Solubility Soluble in Methanol
Storage Store at 0-8°C in a dry, dark place[2]

Key Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in the design of various therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4]

Anticancer Agents

Derivatives of 2-aminothiazole are significant candidates for anticancer drug development, targeting various mechanisms within cancer cells, such as cell cycle regulation and signal transduction.[5] The ability to modify the scaffold allows for the optimization of potency and selectivity against different cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative 2-Aminothiazole Derivatives

Compound IDR1R2R3Cancer Cell LineIC₅₀ (µM)
1a HHPhenylH1299 (Lung)> 50[2]
1a HHPhenylSHG-44 (Glioma)> 50[2]
1c HH4-ChlorophenylH1299 (Lung)15.8[2]
1c HH4-ChlorophenylSHG-44 (Glioma)20.1[2]
1d -(CH₂)₄-H4-MethylbenzylH1299 (Lung)4.89[2]
1d -(CH₂)₄-H4-MethylbenzylSHG-44 (Glioma)4.03[2]
4b Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylateLeukemia (HL-60)1.83[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Agents

The 2-aminothiazole moiety is present in several generations of cephalosporin antibiotics and is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens.[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Representative 2-Aminothiazole Derivatives

Compound TypeTarget OrganismMIC (µg/mL)
2-aminothiazole-4-carboxylate Schiff base (2a, 2b)Staphylococcus epidermidis (MDR)250[8]
2-aminothiazole-4-carboxylate Schiff base (2d, 2g)Staphylococcus aureus (MDR)250[8]
2-aminothiazole-4-carboxylate Schiff base (2d, 2g)Escherichia coli (MDR)375[8]
2-aminothiazole-4-carboxylate Schiff base (2a, 2b)Pseudomonas aeruginosa (MDR)375[8]
Halogenated thiazolyl-thiourea derivativeS. aureus & S. epidermidis4 - 16

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases. This makes it a privileged scaffold for designing potent and selective kinase inhibitors.

Table 4: Kinase Inhibitory Activity of Representative 2-Aminothiazole Derivatives

Kinase TargetCompound Type / NameIC₅₀
Aurora A Aminothiazole derivative79 nM[6]
Aurora A Aminothiazole derivative140 nM[6]
CK2 Aryl 2-aminothiazole derivative1.9 µM[6]
GSK3β Aryl 2-aminothiazole derivative0.67 µM[6]
c-MET 4-phenoxyquinoline-benzo[d]thiazole urea0.06 µM (MKN-45 cells)[6]
CDK9 Thiazole derivative0.64 - 2.01 µM (various cell lines)[6]

Experimental Protocols

The following protocols are generalized methodologies based on established synthetic routes. Researchers should optimize conditions for specific substrates and scales.

Protocol 1: Synthesis of 2-Amino-5-bromothiazole

This protocol describes the direct bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.[8]

Protocol 2: Suzuki Cross-Coupling of 2-Amino-5-bromothiazole Derivatives

This protocol outlines a general procedure for creating C-C bonds at the 5-position of the thiazole ring.

Materials:

  • 2-Amino-5-bromothiazole derivative (1 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or sealed tube, inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the 2-amino-5-bromothiazole derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 5-aryl-2-aminothiazole derivative.[8]

Protocol 3: Buchwald-Hartwig Amination of 2-Amino-5-bromothiazole Derivatives

This protocol describes a general method for forming C-N bonds at the 5-position.

Materials:

  • 5-Bromothiazole derivative (1 eq.)

  • Amine coupling partner (1.1-1.5 eq.)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the 5-bromothiazole derivative, the amine coupling partner, the palladium catalyst, ligand, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.[8]

Mandatory Visualizations

The following diagrams illustrate key synthetic strategies and a relevant biological pathway involving 2-aminothiazole derivatives.

G cluster_start Starting Material cluster_derivs Key Derivatization Reactions cluster_apps Therapeutic Applications start 2-Amino-5-bromothiazole Hydrobromide suzuki 5-Aryl-2-aminothiazoles start->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) buchwald 5-(N-Substituted)-2-aminothiazoles start->buchwald Buchwald-Hartwig (R₂NH, Pd cat.) n_acyl N-Acyl-2-amino- 5-bromothiazoles start->n_acyl N-Acylation (Acyl Chloride) anticancer Anticancer Agents suzuki->anticancer kinase Kinase Inhibitors suzuki->kinase buchwald->anticancer antimicrobial Antimicrobial Agents buchwald->antimicrobial n_acyl->antimicrobial n_acyl->kinase

Caption: Synthetic utility of this compound.

G cluster_reagents Reagents & Materials cluster_steps Experimental Steps cluster_product Product A 2-Amino-5-bromothiazole Derivative S1 1. Combine Reagents under Inert Gas A->S1 B Arylboronic Acid B->S1 C Pd Catalyst & Base C->S1 D Degassed Solvent D->S1 S2 2. Heat Reaction (e.g., 80-100°C) S1->S2 S3 3. Monitor Progress (TLC / LC-MS) S2->S3 S4 4. Work-up: Filter, Extract, Dry S3->S4 S5 5. Purify (Column Chromatography) S4->S5 P 5-Aryl-2-aminothiazole Product S5->P G cluster_pathway Simplified Aurora Kinase Signaling in Mitosis cluster_inhibitor Inhibition Mechanism GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K Aurora Aurora Kinases (A, B, C) PI3K->Aurora Activation Centrosome Centrosome Maturation Aurora->Centrosome Spindle Spindle Assembly Aurora->Spindle Cytokinesis Cytokinesis Aurora->Cytokinesis Proliferation Cell Proliferation Spindle->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Aurora Inhibition

References

Application Notes and Protocols for the Preparation of N-(5-Bromo-2-thiazolyl) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of N-(5-Bromo-2-thiazolyl) derivatives. This class of compounds, centered around the 5-bromo-2-aminothiazole core, represents a versatile scaffold in medicinal chemistry. The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through various chemical transformations, while the 2-amino group allows for the facile introduction of a wide range of substituents, leading to the generation of libraries of amides, ureas, and thioureas with diverse biological activities.

The inherent reactivity of this scaffold has led to the development of numerous derivatives with significant therapeutic potential, including potent antimicrobial and anticancer agents. Notably, several N-(5-Bromo-2-thiazolyl) derivatives have been identified as inhibitors of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (EGFR, VEGFR-2) pathways.

This document offers detailed experimental protocols for the synthesis of the 5-bromo-2-aminothiazole intermediate and its subsequent derivatization. It also presents a compilation of quantitative data on the biological activities of representative derivatives and visualizes key synthetic workflows and targeted signaling pathways to aid in the design and execution of research in this promising area of drug discovery.

Synthesis of the Core Intermediate: 2-Amino-5-bromothiazole

The foundational step in the preparation of N-(5-Bromo-2-thiazolyl) derivatives is the synthesis of the 2-amino-5-bromothiazole core. A common and efficient method for this is the direct electrophilic bromination of 2-aminothiazole.

Experimental Protocol: Direct Bromination of 2-Aminothiazole

This protocol describes the bromination of 2-aminothiazole using bromine in acetic acid.

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flask equipped with a stir bar, dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 2-amino-5-bromothiazole.[1][2]

Expected Yield: 75%[2]

Characterization Data for 2-Amino-5-bromothiazole:

  • Appearance: Light brown powder

  • Molecular Formula: C₃H₃BrN₂S

  • Molecular Weight: 179.04 g/mol (Note: Detailed spectral data such as NMR, IR, and MS should be obtained to confirm the structure and purity of the synthesized compound.)

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-Aminothiazole 2-Aminothiazole Reaction Direct Bromination 2-Aminothiazole->Reaction 1. Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction 2. Acetic Acid Acetic Acid Acetic Acid->Reaction 3. 0°C to RT 0°C to RT 0°C to RT->Reaction 4. 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Reaction->2-Amino-5-bromothiazole

Caption: Synthetic workflow for the direct bromination of 2-aminothiazole.

Preparation of N-(5-Bromo-2-thiazolyl) Amide Derivatives

N-acylation of the 2-amino group of 2-amino-5-bromothiazole is a straightforward method to produce a wide range of amide derivatives. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Experimental Protocol: Synthesis of N-(5-bromo-2-thiazolyl)benzamide

This protocol details the synthesis of an example amide derivative, N-(5-bromo-2-thiazolyl)benzamide.

Materials:

  • 2-Amino-5-bromothiazole

  • Benzoyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-amino-5-bromothiazole (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-(5-bromo-2-thiazolyl)benzamide.

Characterization Data for N-(5-bromo-1,3-thiazol-2-yl)acetamide (a similar derivative):

  • FTIR: Available data confirms the presence of characteristic functional groups.[3] (Note: Specific yield and detailed spectral data for N-(5-bromo-2-thiazolyl)benzamide are not readily available in the provided search results and would need to be determined experimentally.)

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Reaction N-Acylation 2-Amino-5-bromothiazole->Reaction 1. Acyl Chloride R-COCl Acyl Chloride->Reaction 2. Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction 3. Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction 4. 0°C to RT 0°C to RT 0°C to RT->Reaction 5. N-(5-Bromo-2-thiazolyl)amide N-(5-Bromo-2-thiazolyl)amide Reaction->N-(5-Bromo-2-thiazolyl)amide

Caption: General workflow for the N-acylation of 2-amino-5-bromothiazole.

Preparation of N-(5-Bromo-2-thiazolyl) Urea and Thiourea Derivatives

The synthesis of urea and thiourea derivatives is readily achieved by reacting 2-amino-5-bromothiazole with the corresponding isocyanates or isothiocyanates.

Experimental Protocol: Synthesis of N-(5-bromo-2-thiazolyl)-N'-phenylthiourea

This protocol provides a general method for the synthesis of a thiourea derivative. A similar procedure can be followed for urea synthesis using phenyl isocyanate.

Materials:

  • 2-Amino-5-bromothiazole

  • Phenyl isothiocyanate

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 2-amino-5-bromothiazole (1.0 mmol) in anhydrous ethanol (15 mL), add phenyl isothiocyanate (1.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the solid with cold ethanol or ether to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(5-bromo-2-thiazolyl)-N'-phenylthiourea.

Quantitative Data on Biological Activities

N-(5-Bromo-2-thiazolyl) derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize the reported biological activities of representative compounds.

Table 1: Anticancer Activity of N-(5-Bromo-2-thiazolyl) Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91[4]
HepG2 (Liver)51.7 ± 3.13[4]
2 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-oneSR (Leukemia)0.0351[5]
OVCAR-3 (Ovarian)0.248[5]

Table 2: Antimicrobial Activity of N-(5-Bromo-2-thiazolyl) Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
3 (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol-Ni(II) complexMRSA1.95[6]
E. coli1.95[6]
E. faecalis1.95[6]
P. aeruginosa3.91[6]
S. aureus7.81[6]
K. pneumoniae7.81[6]

Targeted Signaling Pathways in Cancer

Several N-(5-Bromo-2-thiazolyl) derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Certain benzothiazole derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor N-(5-Bromo-2-thiazolyl) Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for N-(5-Bromo-2-thiazolyl) derivatives.

EGFR and VEGFR-2 Signaling Inhibition

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation and angiogenesis, respectively. Dual inhibition of these receptors is a promising strategy in cancer therapy. Thiazole derivatives have been identified as potential dual inhibitors of EGFR and VEGFR-2.

EGFR_VEGFR_Signaling cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR->EGFR_downstream Cell_Proliferation Cell Proliferation & Survival EGFR_downstream->Cell_Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->VEGFR2_downstream Angiogenesis Angiogenesis VEGFR2_downstream->Angiogenesis Inhibitor N-(5-Bromo-2-thiazolyl) Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: EGFR and VEGFR-2 signaling pathways and their inhibition by N-(5-Bromo-2-thiazolyl) derivatives.

Conclusion

The N-(5-Bromo-2-thiazolyl) scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a solid foundation for the preparation of a diverse range of derivatives. The demonstrated anticancer and antimicrobial activities, coupled with the ability to modulate key cellular signaling pathways, underscore the potential of this compound class in drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance them towards clinical applications.

References

Application Notes & Protocols: The Role of 2-Amino-5-bromothiazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole motif is a privileged heterocyclic scaffold integral to modern medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, largely due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various enzymes, particularly protein kinases.[1] Dysregulation of protein kinase activity is a known cause of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic agents.[2]

The introduction of a bromine atom at the 5-position of the 2-aminothiazole ring to form 2-Amino-5-bromothiazole creates a highly versatile synthetic handle. This key intermediate serves as a crucial building block for constructing diverse molecular libraries, allowing for extensive structure-activity relationship (SAR) studies. The bromine atom is readily displaced or functionalized, most commonly through palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties of the target kinase inhibitors.[1] This document provides an overview of its application, key synthetic protocols, and examples of potent kinase inhibitors derived from this scaffold.

Synthetic Utility and Key Reactions

The primary synthetic utility of 2-Amino-5-bromothiazole lies in the reactivity of the C5-bromine atom. This allows for the construction of 2,5-disubstituted thiazole derivatives, a common core in many clinically relevant kinase inhibitors, such as Dasatinib.[3][4]

1. Suzuki-Miyaura Cross-Coupling: This is the most prevalent reaction for functionalizing the 5-position. It involves the palladium-catalyzed coupling of 2-Amino-5-bromothiazole with an aryl or heteroaryl boronic acid to form a C-C bond. This reaction is favored for its high functional group tolerance and generally excellent yields.[1][5]

2. Other Cross-Coupling Reactions: While Suzuki coupling is common, other palladium-catalyzed reactions like Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (forming C-N bonds) can also be employed to introduce further diversity at the C5 position.

Diagram: General Synthetic Workflow

The following diagram illustrates a typical workflow for utilizing 2-Amino-5-bromothiazole to synthesize a target kinase inhibitor.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Final Assembly A 2-Aminothiazole B 2-Amino-5-bromothiazole (Key Intermediate) A->B Bromination D 5-Aryl-2-aminothiazole Derivative B->D Suzuki-Miyaura Coupling C Aryl/Heteroaryl Boronic Acid C->D E Further Functionalization (e.g., N-Arylation) D->E F Target Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

Application in the Synthesis of Dasatinib

Dasatinib (Sprycel®) is a potent, multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][6] Its structure contains a central 2-aminothiazole core, demonstrating the importance of this scaffold. Several synthetic routes to Dasatinib utilize an intermediate derived from a 2-aminothiazole-5-carboxamide, showcasing the derivatization of the 5-position.[6][7]

Diagram: Simplified Dasatinib Kinase Inhibition Pathway

Dasatinib primarily targets the BCR-Abl and Src family kinases.[8]

G ATP ATP Kinase BCR-Abl / Src Kinase (Active) ATP->Kinase Substrate_P Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->Substrate_P Phosphorylation Substrate Substrate Protein Substrate->Substrate_P Dasatinib Dasatinib Dasatinib->Kinase Inhibition

Caption: Dasatinib inhibits kinase activity, blocking proliferation.

Quantitative Data: 2-Aminothiazole Based Kinase Inhibitors

The 2-aminothiazole scaffold has been successfully employed to develop inhibitors for a variety of kinases. The following table summarizes the activity of selected compounds.

Compound/Drug NameTarget Kinase(s)IC50 Value(s)Reference
Dasatinib (BMS-354825) pan-Src, Abl< 1 nM[8]
Compound 21 (Dasatinib analog) K563 leukemia cells16.3 µM[3]
Compound 2 CDK2/cycE48 nM[3]
Compound 28 HT29 cells (c-Met/ALK)0.63 µM[3]
Compound 27 CK2α (allosteric)0.6 µM[9]
Compound 33 CK20.4 µM[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromothiazole

This protocol describes the direct electrophilic bromination of 2-aminothiazole.[1]

Materials:

  • 2-aminothiazole

  • Acetic Acid

  • Bromine

  • Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a flask equipped with a stir bar, dissolve 2-aminothiazole (e.g., 4 mmol) in acetic acid (e.g., 16 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly, add a solution of bromine (e.g., 8 mmol) dissolved in a small amount of acetic acid dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated via standard workup procedures (e.g., neutralization, extraction, and purification).

Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.[5][11]

G Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd OA_label Pd0->OA_label R¹-X Trans R¹-Pd(II)-R² L₂ OxAdd->Trans TM_label OxAdd->TM_label R²-B(OR)₂ (Base) Trans->Pd0 Prod R¹-R² (Coupled Product) Trans->Prod RE_label Trans->RE_label OA_label->OxAdd TM_label->Trans RE_label->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of a 2-amino-5-bromothiazole derivative with an arylboronic acid.[1][12]

Materials:

  • 2-Amino-5-bromothiazole derivative (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction and purification equipment

Procedure:

  • In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-110 °C for several hours. Monitor completion by TLC or LC-MS.[1]

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.[1]

Protocol 3: Synthesis of a Key Dasatinib Precursor

This protocol describes a crucial step in Dasatinib synthesis: the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[6]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq.)

  • 4,6-dichloro-2-methylpyrimidine (1.2 eq.)

  • Sodium t-butoxide solution (3.5 eq.)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

  • Standard reaction and purification equipment

Procedure:

  • To a stirring solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF, add 4,6-dichloro-2-methylpyrimidine.

  • Slowly add a 30% wt. solution of sodium t-butoxide in THF, maintaining the temperature between 10-20°C with cooling.

  • Stir the mixture at room temperature for 1.5 hours.

  • Cool the reaction to 0-5°C.

  • Slowly add 2N hydrochloric acid and stir for an additional 1.75 hours at 0-5°C.

  • The resulting intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can then be isolated and purified using standard methods before proceeding to the final coupling step with 1-(2-hydroxyethyl)piperazine.[4][6]

Conclusion

2-Amino-5-bromothiazole hydrobromide is an exceptionally valuable building block in the synthesis of kinase inhibitors. Its utility stems from the strategic placement of a bromine atom, which allows for predictable and efficient diversification through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The successful development of drugs like Dasatinib underscores the power of the 2-aminothiazole scaffold. The protocols and data presented here provide a foundational guide for researchers aiming to design and synthesize novel kinase inhibitors based on this privileged structure.

References

Application Notes and Protocols for the Bromination of 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The selective introduction of a bromine atom onto the 2-aminothiazole ring, particularly at the 5-position, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and other transformations. This document provides detailed protocols for the bromination of 2-aminothiazole, a comparison of different brominating agents, and troubleshooting guidelines to assist researchers in achieving optimal results.

Data Presentation

The selection of a brominating agent and reaction conditions can significantly impact the yield and regioselectivity of the bromination of 2-aminothiazole. The following table summarizes the quantitative data from various reported methods for the C5-bromination of 2-aminothiazole derivatives.

Brominating AgentSubstrateSolventTemperatureYield of C5-Bromo ProductReference
Copper(II) Bromide (CuBr₂) 2-Aminothiazole derivativeAcetonitrileRoom Temp.94%[1][2]
Bromine 2-AminothiazoleAcetic Acid0°C to Room Temp.75%[1][3]
N-Bromosuccinimide (NBS) 2-Aminothiazole derivativeAcetonitrileRoom Temp.Moderate[1]
Brominase (enzyme) 2-Aminothiazole derivativeAqueous buffer30°C>95% conversion, 52% isolated yield (preparative scale)[1][4]

Experimental Protocols

Protocol 1: Selective C5-Bromination using Copper(II) Bromide (CuBr₂)

This protocol is recognized for its high regioselectivity and excellent yields.[1][2]

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (1.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • Aqueous ammonia (0.1 M)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-bromo-2-aminothiazole.

Protocol 2: Bromination using Bromine in Acetic Acid

This is a classical and straightforward method for the bromination of 2-aminothiazole.[3][5]

Materials:

  • 2-Aminothiazole (1.0 eq, e.g., 4 mmol, 400 mg)

  • Acetic acid (e.g., 16 mL)

  • Bromine (2.0 eq, e.g., 8 mmol, 408 µL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution and Cooling: Dissolve 2-aminothiazole in acetic acid in a flask equipped with a stir bar and cool the solution to 0°C in an ice bath.[3][5]

  • Addition of Bromine: Slowly add a solution of bromine, dissolved in a small amount of acetic acid, dropwise to the cooled solution.[3][5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[3][5]

  • Monitoring: Monitor the reaction progress using TLC.[5]

  • Neutralization: Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.[3][5]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[3][5]

  • Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[5]

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield 2-amino-5-bromothiazole.[3][5]

Protocol 3: Enzymatic Bromination

This method offers exceptional selectivity under very mild reaction conditions.[1][4]

Materials:

  • 2-Aminothiazole substrate

  • Bromide salt (e.g., KBr)

  • Vanadium-dependent haloperoxidase (VHPO)

  • Vanadate

  • Hydrogen peroxide (H₂O₂)

  • Catalase

  • Organic solvent for extraction

  • Aqueous buffer

Procedure:

  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.[1]

  • Initiation: Initiate the reaction by the addition of hydrogen peroxide (H₂O₂).[1]

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.[1][4]

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Quenching: After completion, quench the reaction by adding catalase to decompose excess H₂O₂.[1][4]

  • Extraction and Purification: Extract the product with an organic solvent and purify as necessary.[1]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the direct bromination of 2-aminothiazole.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 2-Aminothiazole in Solvent add_reagent Add Brominating Agent (e.g., CuBr2, Br2, NBS) start->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product 5-Bromo-2-aminothiazole purify->end_product

Caption: General workflow for the synthesis of 5-bromo-2-aminothiazole via direct bromination.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive brominating agent (e.g., NBS).2. Insufficient reaction time or temperature.1. Use freshly recrystallized NBS.2. Gradually increase reaction time and/or temperature while monitoring by TLC.[1]
Formation of multiple products (low selectivity) 1. Over-bromination (di- or tri-bromination).2. Lack of regioselectivity.1. Lower the reaction temperature (e.g., 0°C or -10°C).[1]2. Use a strict 1:1 stoichiometry of 2-aminothiazole to the brominating agent.[1]3. Consider a more selective brominating agent like CuBr₂ or an enzymatic method.[1]
Product decomposes during purification 1. Sensitivity of the brominated product to silica gel.2. Thermal instability.1. Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1]2. Avoid high temperatures during solvent evaporation.[1]

Key Optimization Strategies:

  • Temperature Control: Performing the reaction at low temperatures (e.g., 0°C to -10°C) can significantly suppress the formation of di-brominated byproducts.[1]

  • Stoichiometry: Careful control of the amount of the brominating agent (typically 1.0 to 1.1 equivalents) is crucial to prevent over-bromination.[1]

  • Solvent Choice: Solvents such as acetonitrile and chloroform are commonly used and can influence the reaction's selectivity and rate.[1]

  • Protecting Groups: Acylation of the exocyclic amino group can be a strategy to prevent side reactions with the brominating agent, although ring bromination is generally more favorable.[1]

References

Application Notes and Protocols for the Characterization of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Amino-5-bromothiazole hydrobromide. The following protocols and data are intended to assist in the quality control and verification of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the initial identification and handling of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₃H₃BrN₂S·HBr
Molecular Weight 259.95 g/mol [1][2]
CAS Number 61296-22-8[2]
Appearance White to light yellow or tan crystalline powder[3]
Melting Point 163-165 °C (decomposes)[1][2][4]
Purity Typically ≥97%[1]

Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of this compound. The following diagram outlines the recommended analytical workflow, from initial assessment to detailed structural elucidation and purity determination.

Analytical Workflow for this compound Analytical Workflow for this compound Characterization cluster_0 Initial Characterization cluster_1 Spectroscopic Identification cluster_2 Purity and Quantitative Analysis cluster_3 Final Assessment A Physicochemical Properties Appearance Melting Point B ¹H NMR Spectroscopy Structural Confirmation A->B C FTIR Spectroscopy Functional Group Analysis B->C D Mass Spectrometry Molecular Weight Verification C->D E HPLC Analysis Purity Assessment Impurity Profiling D->E F Data Compilation and Review Certificate of Analysis Generation E->F

Caption: Overall analytical workflow for the characterization of this compound.

Experimental Protocols

The following sections provide detailed protocols for the key analytical techniques used in the characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and integration of proton signals.

Instrumentation: 300 MHz or higher NMR spectrometer.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used as a reference)

Protocol:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If using an internal standard, add a small amount of TMS.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or the TMS signal (δ 0.00 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the this compound molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)

Protocol (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to identify any potential impurities.

Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition and processing system.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade (for mobile phase modification)

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The exact gradient will need to be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak shape.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.

Expected Analytical Data

The following table summarizes the expected data from the analytical characterization of this compound.

Table 2: Summary of Expected Analytical Results

Analytical TechniqueExpected Results
¹H NMR (DMSO-d₆)A singlet for the proton on the thiazole ring (C4-H), and a broad singlet for the amino (-NH₂) protons. The hydrobromide salt may result in a downfield shift of the signals.
FTIR (ATR or KBr)Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), C-N stretching, and C-Br stretching.
Mass Spectrometry The mass spectrum of the free base (2-Amino-5-bromothiazole) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight, along with a characteristic isotopic pattern for the bromine atom.
HPLC A major peak corresponding to 2-Amino-5-bromothiazole with a purity typically greater than 97%.

Logical Relationship of Analytical Techniques

The application of these analytical techniques follows a logical progression, from initial identity confirmation to a detailed assessment of purity and structure.

Logical Relationship of Analytical Techniques Logical Progression of Analytical Characterization A Identity Confirmation FTIR (Functional Groups) ¹H NMR (Basic Structure) B Molecular Weight Verification Mass Spectrometry A->B Confirm Mass D Comprehensive Characterization A->D Combine Data C Purity Assessment HPLC (Quantitative Analysis) B->C Assess Purity B->D Combine Data C->D Combine Data

Caption: Logical flow of analytical techniques for comprehensive characterization.

References

Application Note: HPLC Analysis of 2-Amino-5-bromothiazole Hydrobromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 2-Amino-5-bromothiazole hydrobromide, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and drug development environments.

Introduction

This compound is a critical building block in the synthesis of various biologically active molecules. Ensuring the purity of this starting material is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for minimizing the presence of process-related impurities and degradation products in the final drug substance. This document provides a detailed protocol for a stability-indicating HPLC method for the purity assessment of this compound.

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

2.2. Standard and Sample Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

3.1. Specificity (Forced Degradation Study)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The main peak was well-resolved from all degradation products, confirming the method's specificity.

3.2. Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 0.005 to 0.75 mg/mL.

ParameterResult
Correlation Coefficient (r²) > 0.999
Range 0.005 - 0.75 mg/mL

3.3. Accuracy (% Recovery)

The accuracy was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelMean Recovery (%)% RSD
80% 99.50.8
100% 100.20.5
120% 99.80.7

3.4. Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day). Six separate preparations of the sample solution were analyzed.

Precision Type% Purity (Mean)% RSD
Repeatability 99.20.4
Intermediate Precision 99.10.6

Data Presentation: Purity Analysis of a Sample Batch

The following table summarizes the purity analysis of a representative batch of this compound.

Peak NameRetention Time (min)Area (%)
Impurity A (2-Aminothiazole)3.50.15
2-Amino-5-bromothiazole 12.8 99.50
Impurity B (Unknown)15.20.20
Impurity C (Unknown)18.90.15
Total Impurities -0.50
Assay (Purity) -99.50

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation Method HPLC Purity Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Robustness Robustness Method->Robustness

Caption: Key parameters for the validation of the analytical method.

Conclusion

The developed reversed-phase HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in both research and manufacturing settings. The presented protocol and validation data support its implementation for routine analysis.

Application Notes and Protocols: 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions, synthesis protocols, and key applications of 2-Amino-5-bromothiazole hydrobromide, a versatile building block in medicinal chemistry and drug discovery.

Synthesis of 2-Amino-5-bromothiazole and its Hydrobromide Salt

The synthesis of 2-amino-5-bromothiazole can be achieved through direct bromination of 2-aminothiazole. The resulting product is often isolated as the hydrobromide salt.

Direct Bromination of 2-Aminothiazole

A common and straightforward method for synthesizing 2-Amino-5-bromothiazole is the electrophilic bromination of 2-aminothiazole at the electron-rich C5 position.[1] Various brominating agents and reaction conditions can be employed for this transformation.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Brominating AgentSolventTemperatureTimeYieldReference
Bromine (Br₂)Acetic Acid0°C to Room Temp.2 hours75%[2]
Bromine (Br₂)48% Hydrobromic Acid/WaterReflux35 minutesHigh[3]
Copper(II) Bromide (CuBr₂)Acetonitrile60°C3 hours-[4]
N-Bromosuccinimide (NBS)DichloromethaneRoom Temp.--[5]

Experimental Protocol: Bromination using Bromine in Acetic Acid [1]

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a suitable flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Experimental Workflow: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 2-Aminothiazole C Dissolve 2-Aminothiazole in Acetic Acid A->C B Bromine in Acetic Acid E Add Bromine Solution Dropwise B->E D Cool to 0°C C->D D->E F Stir at Room Temperature for 2h E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter and Concentrate J->K L Column Chromatography K->L M 2-Amino-5-bromothiazole L->M

Caption: General workflow for synthesizing 2-amino-5-bromothiazole via direct bromination.

Preparation of 2-Amino-5-bromothiazole (Free Base) from its Hydrobromide Salt

The free base of 2-amino-5-bromothiazole can be obtained from its hydrobromide salt by neutralization with a base.[2][3]

Experimental Protocol: Free Base Preparation [2]

  • Suspend this compound (30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL).

  • Add triethylamine (TEA, 24.1 mL, 174.53 mmol) to the suspension.

  • Stir the mixture at room temperature for 6 hours.

  • Filter the resulting precipitate.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (17 g, 94.97 mmol). The product can often be used in subsequent steps without further purification.[2]

Applications in Chemical Synthesis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions.[1]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between the 5-position of the thiazole ring and an aryl or heteroaryl group from a boronic acid.[1]

Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole Derivatives

ComponentExampleMolar Equivalents
Bromothiazole Derivative2-Amino-5-bromothiazole1
Boronic AcidArylboronic acid1.1 - 1.5
Palladium CatalystPd(PPh₃)₄0.05
BaseK₃PO₄ or K₂CO₃2 - 3
Solvent1,4-Dioxane/Water (4:1)-
Temperature85 - 110°C-

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative (1 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 85-110°C for several hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Logical Workflow: Suzuki-Miyaura Coupling

G A Combine Reactants: - 2-Amino-5-bromothiazole derivative - Arylboronic acid - Palladium catalyst - Base B Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvent B->C D Heat (85-110°C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up: - Quench with water - Extract with organic solvent E->F G Purification: Column Chromatography F->G H Final Product: 5-Aryl-2-aminothiazole derivative G->H

Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of N-(5-Bromo-2-thiazolyl)acetamide

2-Amino-5-bromothiazole can be acylated to form N-(5-Bromo-2-thiazolyl)acetamide, another useful synthetic intermediate.[6]

Experimental Protocol: Synthesis of N-(5-bromothiazol-2-yl)acetamide [2]

  • In a 250 mL round-bottom flask, combine 5-Bromothiazol-2-amine (6.0 g, 23 mmol) and acetic anhydride (50 g, 490 mmol).

  • Heat the suspension to 100°C and stir for 3 hours.

  • Cool the reaction mixture and filter to collect the crude product.

  • Transfer the crude product to a round-bottom flask, add 50 mL of methanol, and heat to reflux.

  • Cool the mixture and collect the product, N-(5-bromothiazol-2-yl)acetamide (4.5 g, 93% yield), by filtration.

  • Wash the collected product with hexane.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

2-Aminothiazole derivatives are recognized as privileged scaffolds in the development of kinase inhibitors.[1] These compounds can interact with the ATP-binding pocket of various kinases, leading to their inhibition. One such pathway of interest, particularly in the context of Alzheimer's disease, is the PI3K/Akt/mTOR signaling cascade, where p70S6 kinase is a key downstream effector.[7]

Signaling Pathway: Simplified PI3K/Akt/mTOR Pathway and Potential Inhibition by 2-Aminothiazole Derivatives

G GF Growth Factors Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Translation Protein Synthesis (e.g., Tau) S6->Translation Inhibitor 2-Aminothiazole Derivatives Inhibitor->p70S6K

Caption: Inhibition of p70S6K by 2-aminothiazole derivatives in the PI3K/Akt/mTOR pathway.

In the context of Alzheimer's disease, the hyperphosphorylation of the tau protein is a key pathological hallmark. The p70S6 kinase can regulate the translation of tau mRNA.[5] Therefore, inhibitors of p70S6K, such as certain 2-aminothiazole derivatives, are of significant interest as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-5-bromothiazole hydrobromide, a key intermediate in pharmaceutical and medicinal chemistry.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Product Yield

Low yield is a frequent issue in this synthesis. The following guide will help you identify and address potential causes.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield cluster_reagents Reagent Quality and Stoichiometry cluster_conditions Reaction Conditions cluster_workup Workup and Purification cluster_side_reactions Side Reactions start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions reagent_purity Impure 2-aminothiazole or bromine? check_reagents->reagent_purity reagent_ratio Incorrect molar ratio of reactants? check_reagents->reagent_ratio check_workup Optimize Workup and Purification check_conditions->check_workup temp_control Was temperature controlled during bromine addition? check_conditions->temp_control reaction_time Was the reaction monitored to completion (e.g., by TLC)? check_conditions->reaction_time side_reactions Investigate Potential Side Reactions check_workup->side_reactions neutralization Was pH properly adjusted during neutralization? check_workup->neutralization extraction Were extractions sufficient to isolate the product? check_workup->extraction purification_method Is the purification method (e.g., column chromatography, recrystallization) appropriate? check_workup->purification_method over_bromination Possibility of over-bromination? side_reactions->over_bromination polymerization Evidence of polymerization? side_reactions->polymerization end Yield Improved side_reactions->end

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity of 2-Aminothiazole: Ensure the starting 2-aminothiazole is of high purity. Impurities can lead to side reactions and lower yields.

    • Brominating Agent: Use a stoichiometric amount of the brominating agent (e.g., bromine). Excess bromine can lead to over-bromination and the formation of undesired byproducts.[3]

    • Solvent: Ensure the solvent (e.g., acetic acid, DMF) is anhydrous and appropriate for the reaction.[4][5]

  • Reaction Conditions:

    • Temperature Control: The addition of bromine should be done slowly and at a controlled temperature, typically between 0-10°C, to minimize side reactions.[1][3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation or side product formation.

  • Workup and Purification:

    • Neutralization: Careful neutralization of the reaction mixture with a base like sodium bicarbonate is crucial. Ensure the pH is adjusted to 7-8 to precipitate the product.[1][4]

    • Extraction: Use an appropriate organic solvent (e.g., ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]

    • Purification: Column chromatography or recrystallization are common methods for purifying the final product.[1][5] The choice of solvent system for chromatography is critical for good separation.

Impurity Formation

The formation of impurities is a common challenge. Understanding the potential side reactions can help in minimizing their formation.

Potential Side Reactions and Impurity Formation Pathways

SideReactions Potential Side Reactions in Bromination start 2-Aminothiazole + Br2 desired_product 2-Amino-5-bromothiazole (Desired Product) start->desired_product Controlled Conditions over_bromination Over-bromination (e.g., dibrominated species) start->over_bromination Excess Bromine / High Temperature polymerization Polymerization start->polymerization Harsh Conditions

Caption: Potential Side Reactions During Bromination.

Strategies to Minimize Impurities:

  • Over-bromination: This can occur if an excess of the brominating agent is used or if the reaction temperature is not well-controlled. To mitigate this, use a stoichiometric amount of bromine and add it dropwise at a low temperature.[3]

  • Polymerization: Harsh reaction conditions can sometimes lead to the polymerization of starting materials or intermediates.[3] Adhering to recommended temperatures and reaction times is crucial.

  • Incomplete Reaction: Unreacted 2-aminothiazole can be an impurity. Monitor the reaction to completion using TLC to avoid this.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the direct electrophilic bromination of 2-aminothiazole.[1] This typically involves dissolving 2-aminothiazole in a solvent like acetic acid and then slowly adding bromine at a controlled temperature.[1][4]

Q2: What are the critical parameters to control for achieving a high yield?

A2: The critical parameters include:

  • Temperature: Maintaining a low temperature (e.g., 0-10°C) during the addition of bromine is essential to control the reaction rate and prevent side reactions.[1][3]

  • Stoichiometry: Using the correct molar ratio of 2-aminothiazole to bromine is crucial to avoid under- or over-bromination.[3]

  • Reaction Time: Monitoring the reaction to completion ensures maximum conversion of the starting material.[1]

Q3: How can I effectively purify the crude product?

A3: Purification can be achieved through:

  • Recrystallization: This is a common method for purifying the hydrobromide salt.

  • Column Chromatography: This is effective for separating the desired product from impurities, especially if multiple side products are formed.[1][5]

  • Neutralization and Extraction: The hydrobromide salt can be neutralized to the free base, which can then be extracted with an organic solvent and further purified.[1][4]

Q4: Are there alternative synthesis routes?

A4: Yes, an alternative is the Hantzsch thiazole synthesis, where the thiazole ring is constructed from acyclic precursors.[1] This can be a one-pot procedure involving the reaction of an alpha-haloketone with thiourea.[1]

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminothiazole in Acetic Acid

This protocol is adapted from established literature procedures.[1][4]

General Workflow for Direct Bromination

DirectBrominationWorkflow General Workflow for Direct Bromination dissolve Dissolve 2-aminothiazole in acetic acid cool Cool solution to 0°C dissolve->cool add_br2 Slowly add bromine dropwise cool->add_br2 stir Stir at room temperature add_br2->stir monitor Monitor reaction by TLC stir->monitor neutralize Neutralize with saturated NaHCO3 monitor->neutralize extract Extract with ethyl acetate neutralize->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: General Workflow for Direct Bromination.

Methodology:

  • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 to 2 equivalents) in acetic acid dropwise to the cooled solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromothiazole.

Data Presentation

Table 1: Comparison of Different Brominating Agents and Conditions

Brominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Bromine (Br₂)Acetic Acid0 - 30275[4]
Bromine (Br₂)DMFRoom Temp3Varies[5]
Copper(II) Bromide (CuBr₂)Acetonitrile603Good[5]

Note: Yields can vary significantly based on the specific substrate, scale, and purification method. The data presented is for illustrative purposes based on available literature.

References

Technical Support Center: Purification of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-5-bromothiazole hydrobromide.

Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound, with a focus on the most common technique, recrystallization.

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

Appearance: A liquid layer or oily droplets separate from the solution upon cooling, which may solidify into an amorphous mass instead of well-defined crystals.

Possible Causes & Solutions:

CauseSolution
Cooling too rapidly. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath. Rapid cooling ("shock cooling") promotes precipitation over crystallization.
Inappropriate solvent choice. The boiling point of the solvent may be too high, causing the compound to melt in the hot solution before it crystallizes. Select a solvent with a lower boiling point in which the compound has good solubility at high temperatures and poor solubility at low temperatures.
High impurity level. Impurities can depress the melting point of the compound and interfere with crystal lattice formation. Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are soluble. Alternatively, perform a preliminary purification by column chromatography.
Supersaturation is too high. Too little solvent was used, causing the compound to come out of solution too quickly. Re-heat the mixture and add a small amount of additional hot solvent until the oil redissolves. Then, allow it to cool slowly.
Issue 2: The purified compound has a persistent yellow or brown color.

Appearance: The resulting crystals are not the expected off-white or light-yellow color, indicating the presence of colored impurities.

Possible Causes & Solutions:

CauseSolution
Presence of colored impurities from the synthesis. Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. Use approximately 1-2% of the solute's weight. Swirl the hot solution with the charcoal for a few minutes to allow for adsorption of the impurities.
Oxidation of the amino group. The amino group can be susceptible to oxidation, leading to colored byproducts. The addition of a small amount of a reducing agent, such as sodium hydrosulfite, to the recrystallization solution can help to mitigate this.
Degradation due to excessive heat. Avoid prolonged heating of the solution at its boiling point. Dissolve the compound and then proceed to the next step without unnecessary delay.
Issue 3: Poor or no crystal formation upon cooling.

Appearance: The solution remains clear even after cooling to room temperature or in an ice bath.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used. The solution is not saturated. Re-heat the solution and boil off some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.
Supersaturation is not achieved. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.
Lack of nucleation sites. "Seed" the solution by adding a tiny crystal of pure this compound. This provides a template for crystal growth.
Issue 4: Low recovery of the purified compound.

Appearance: The final yield of the purified crystals is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Using too much solvent. While this can also lead to no crystal formation, a borderline excess of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. If using activated charcoal or filtering out insoluble impurities, the solution can cool and crystallize in the filter funnel. To prevent this, use a pre-heated filter funnel and receiving flask, and perform the filtration as quickly as possible. Adding a slight excess of hot solvent before filtration can also help.
Washing the crystals with a solvent in which they are soluble. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using a solvent at room temperature or one in which the compound is highly soluble will dissolve the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Water is a well-documented and effective solvent for the recrystallization of this compound.[1] For a starting point, approximately 1.5 mL of water per gram of crude material can be used, with the addition of decolorizing charcoal if necessary.[1] Other polar solvents like methanol or ethanol, or mixtures such as ethanol/water, may also be suitable and should be tested on a small scale. The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.

Q2: How can I assess the purity of my this compound?

A2: The purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range that is consistent with the literature value (around 163-165 °C with decomposition) indicates high purity.[2][3][4][5] Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and detect any impurities. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any organic impurities that have distinct signals.

Q3: My purified compound is off-white. Is this acceptable?

A3: The color of this compound is typically described as light yellow to light brown.[5] An off-white to light yellow color is generally considered acceptable. A darker brown or red-brown color may indicate the presence of impurities or degradation products, and further purification (e.g., another recrystallization with charcoal treatment) may be necessary.

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities can include:

  • Unreacted starting material (2-Aminothiazole).

  • Di-brominated or other over-brominated byproducts.

  • Tars and other colored impurities formed during the bromination reaction.

  • Residual solvents from the synthesis or purification.

Q5: What are the recommended storage conditions for this compound?

A5: The compound is known to be hygroscopic.[5] It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and potential degradation.[5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 1.5 mL of deionized water.[1]

  • Heating: Heat the suspension on a hot plate with stirring until the solid dissolves completely. Add more water dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 10-20 mg per gram of compound). Swirl the mixture and gently reheat to boiling for 2-5 minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Conversion to Free Base for Alternative Purification

If the hydrobromide salt is difficult to purify directly, purification of the free base followed by reconversion to the hydrobromide salt is an option.

  • Suspension: Suspend the crude this compound in a suitable solvent like tetrahydrofuran (THF) (approximately 10-12 mL per gram).

  • Neutralization: Cool the suspension in an ice bath and add triethylamine (TEA) (approximately 1.5 equivalents) dropwise with stirring.

  • Stirring: Allow the mixture to stir at room temperature for several hours (e.g., 6 hours).[7]

  • Filtration: The triethylammonium bromide salt will precipitate. Remove this solid by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-bromothiazole free base.

  • Purification: The free base can then be purified by recrystallization (e.g., from water with charcoal) or by column chromatography.[1]

  • Reformation of Hydrobromide: The purified free base can be redissolved in a suitable solvent and treated with HBr to precipitate the pure hydrobromide salt.

Visualizations

G Troubleshooting Workflow for Recrystallization start Crude 2-Amino-5-bromothiazole HBr dissolve Dissolve in minimum hot solvent start->dissolve cool Slowly cool to room temp, then ice bath dissolve->cool oiling_out Problem: 'Oiling Out' cool->oiling_out Issue no_crystals Problem: No Crystals cool->no_crystals Issue crystals Pure Crystals cool->crystals Success solution_oiling Re-heat, add more solvent, cool slower oiling_out->solution_oiling colored_crystals Problem: Colored Crystals solution_color Re-dissolve, add charcoal, re-filter colored_crystals->solution_color If colored solution_no_crystals Boil off solvent, scratch flask, add seed crystal no_crystals->solution_no_crystals low_yield Problem: Low Yield solution_low_yield Check solvent volume, wash with cold solvent low_yield->solution_low_yield If low solution_oiling->dissolve Retry solution_color->dissolve Retry solution_no_crystals->cool Retry crystals->colored_crystals Check Color crystals->low_yield Check Yield

Caption: Troubleshooting flowchart for the recrystallization of this compound.

G Purification & Analysis Workflow cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude Product recrystallization Recrystallization (Water/Charcoal) crude->recrystallization free_base_conversion Convert to Free Base crude->free_base_conversion purified_product Purified 2-Amino-5-bromothiazole HBr recrystallization->purified_product purify_free_base Purify Free Base (Recrystallization/Chromatography) free_base_conversion->purify_free_base revert_to_hbr Convert back to HBr salt purify_free_base->revert_to_hbr revert_to_hbr->purified_product mp Melting Point hplc HPLC nmr NMR purified_product->mp purified_product->hplc purified_product->nmr

Caption: Overview of purification strategies and subsequent analysis for this compound.

References

Technical Support Center: Synthesis of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromothiazole hydrobromide. Our goal is to help you mitigate side reactions, optimize yields, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions include:

  • Over-bromination: The formation of di- or even tri-brominated products is a frequent issue, especially at the highly reactive C5 position of the thiazole ring.[1]

  • Lack of Regioselectivity: While bromination is favored at the C5 position due to electronic effects, reaction at other positions on the thiazole ring can occur depending on the specific substrate and reaction conditions.[1]

  • Reaction with the Amino Group: The exocyclic amino group can potentially react with the brominating agent, leading to undesired byproducts. However, ring bromination is generally more favorable. Acylating the amino group is a potential strategy to prevent this side reaction.[1]

  • Decomposition: Harsh reaction conditions, such as elevated temperatures, can lead to the decomposition of the starting material or the desired product.[1]

Q2: How can I selectively achieve mono-bromination at the C5 position?

A2: Achieving selective C5 mono-bromination requires careful control of the reaction conditions. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures, for instance, between 0°C and -10°C, can significantly suppress the formation of di-brominated byproducts.[1]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS), is crucial.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent over-bromination.[1]

Q3: Are there alternative, milder methods for the bromination of 2-aminothiazole?

A3: Yes, a biocatalytic method using a vanadium-dependent haloperoxidase (VHPO) offers a green alternative. This enzymatic approach uses a nontoxic inorganic bromide salt as the bromine source, is conducted in an aqueous solvent at mild temperatures (e.g., 30°C), and generates no organic byproducts.[2][3]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Product decomposition. 3. Suboptimal reaction conditions.1. Monitor the reaction with TLC to ensure completion. 2. Avoid high temperatures during the reaction and workup. 3. Optimize temperature, solvent, and stoichiometry of reagents.
Contamination with Di-brominated Product 1. Reaction temperature is too high. 2. Excess brominating agent was used. 3. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., 0°C).[1] 2. Carefully control the stoichiometry of the brominating agent.[1] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Product Decomposes During Purification 1. Sensitivity of the brominated product to silica gel. 2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1] 2. Avoid high temperatures during solvent evaporation.[1]
Formation of Unidentified Byproducts 1. Reaction with the exocyclic amino group. 2. Impure starting materials.1. Consider protecting the amino group (e.g., via acylation) before bromination.[1] 2. Ensure the purity of the starting 2-aminothiazole.

Experimental Protocols

Method 1: Bromination using Bromine in Acetic Acid[4][5]
  • Dissolution: Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Bromine: Slowly add bromine (8 mmol), dissolved in a small amount of acetic acid, dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Adjust the pH to 7-8 with a saturated solution of NaHCO3.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated saline.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Method 2: Biocatalytic Bromination[2]
  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.

  • Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂). Maximal conversion is often observed with 2 equivalents of H₂O₂.[2]

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring for approximately 1 hour.[2]

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Quenching: After completion, quench the reaction by adding catalase to decompose excess H₂O₂.[2]

Conversion of Hydrobromide to Free Base[4][6]
  • Suspension: Suspend this compound (116.35 mmol) in tetrahydrofuran (THF, 350 mL).

  • Neutralization: Add triethylamine (TEA, 174.53 mmol) to the suspension.

  • Reaction: Stir the mixture for 6 hours at room temperature.

  • Filtration: Remove the resulting precipitate by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromothiazole.

Data Summary

Table 1: Comparison of Bromination Methods

Parameter Chemical Bromination (Br₂/Acetic Acid) Biocatalytic Bromination (VHPO)
Bromine Source Elemental Bromine (Br₂)Inorganic Bromide Salt (e.g., KBr)[2]
Solvent Acetic Acid[4][5]Aqueous Buffer[2]
Temperature 0°C to Room Temperature[4][5]~30°C[2]
Byproducts Over-brominated species, potential reaction with amino group[1]No organic byproducts reported[2]
Yield 75% reported in one instance[4]>95% conversion for many substrates, 52% isolated yield for a preparative scale reaction[2]

Visualizations

Reaction_Pathway 2-Aminothiazole 2-Aminothiazole 2-Amino-5-bromothiazole_hydrobromide 2-Amino-5-bromothiazole_hydrobromide 2-Aminothiazole->2-Amino-5-bromothiazole_hydrobromide Brominating Agent (e.g., NBS, Br2) 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole_hydrobromide->2-Amino-5-bromothiazole Base (e.g., Triethylamine) Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 2-Aminothiazole_main 2-Aminothiazole Desired_Product 2-Amino-5-bromothiazole 2-Aminothiazole_main->Desired_Product Controlled Bromination 2-Aminothiazole_side 2-Aminothiazole Over_bromination Di/Tri-brominated Products 2-Aminothiazole_side->Over_bromination Excess Brominating Agent Higher Temperature Amino_Group_Reaction N-Brominated Byproduct 2-Aminothiazole_side->Amino_Group_Reaction Harsh Conditions Troubleshooting_Workflow start Experiment Start issue Identify Issue: Low Yield or Impurities start->issue check_temp Is Temperature Low (e.g., 0°C)? issue->check_temp check_stoich Is Stoichiometry Correct (1:1 or slight excess)? check_temp->check_stoich Yes adjust_temp Action: Lower Temperature check_temp->adjust_temp No check_tlc Was Reaction Monitored by TLC and Stopped Promptly? check_stoich->check_tlc Yes adjust_stoich Action: Adjust Stoichiometry check_stoich->adjust_stoich No adjust_time Action: Optimize Reaction Time check_tlc->adjust_time No purification Consider Purification Method: Deactivated Silica Gel check_tlc->purification Yes adjust_temp->check_stoich adjust_stoich->check_tlc adjust_time->purification end Optimized Protocol purification->end

References

Technical Support Center: Recrystallization of 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 2-Amino-5-bromothiazole hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available literature, water is a suitable solvent for the recrystallization of this compound.[1] The free base, 2-Amino-5-bromothiazole, has also been successfully recrystallized from water.[1] For other heterocyclic compounds, acetic acid can also be considered for recrystallization of basic compounds like amines and thiazoles.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for recrystallized this compound is in the range of 144-145°C.[1] Another source indicates a melting point of 165°C with decomposition. It is important to note that the melting point may vary slightly depending on the purity and the experimental conditions.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[2][3] To address this, you can try the following:

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This can be achieved by insulating the flask.

  • Add more solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the oily mixture to dissolve it, and then attempt to recrystallize again.

  • Use a seed crystal: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can induce crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Q4: I am getting a very low yield after recrystallization. What are the possible reasons?

A4: Low recovery of the product can be due to several factors:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[3][4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product. Cooling in an ice bath is a common practice.[2]

  • Washing with a large volume of cold solvent: While washing the crystals is necessary to remove residual impurities, using too much solvent will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. Presence of impurities inhibiting crystallization.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by adding a seed crystal or scratching the inside of the flask with a glass rod. 3. Try further cooling in an ice-salt bath. If this fails, recover the crude product and consider purification by another method like chromatography before recrystallization.
The crystals are colored. 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
The crystals are very fine or powdery. 1. The solution cooled too rapidly.1. Allow the solution to cool more slowly to encourage the formation of larger crystals. This can be done by leaving the flask at room temperature before moving it to an ice bath.
The product "oils out". 1. The melting point of the compound is close to or below the boiling point of the solvent. 2. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 2. Consider using a different solvent or a solvent pair.

Data Presentation

Parameter Value Reference
Melting Point (Crude) 141-142°C[1]
Melting Point (Recrystallized) 144-145°C[1]
Melting Point (with decomposition) 165°C[5][6]
Solubility in Methanol Soluble[5]
Solubility in Water Sufficiently soluble in hot water for recrystallization.[1]

Note: Quantitative solubility data in water at different temperatures was not available in the search results.

Experimental Protocols

Recrystallization of this compound from Water

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point. Avoid adding an excess of water to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Mandatory Visualization

G cluster_start cluster_dissolution cluster_filtration cluster_cooling cluster_check_crystals cluster_troubleshooting cluster_collection cluster_end start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool Filtrate Slowly hot_filter->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot Troubleshooting: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot troubleshoot->cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming solubility issues with 2-Amino-5-bromothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromothiazole hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound. It serves as a versatile building block in medicinal chemistry and drug development for the synthesis of more complex molecules with a range of biological activities.[1][2][3] Derivatives have been investigated for their potential as kinase inhibitors and for conditions like Alzheimer's disease.[4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a salt, which generally confers better solubility in polar solvents compared to its free base form. It is known to be highly soluble in dimethyl sulfoxide (DMSO) and soluble in methanol.[2][5] Its solubility in other common laboratory solvents can vary.

Q3: How should I store this compound?

A3: It is recommended to store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5] Stock solutions in solvent should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5] It is also noted to be hygroscopic, so it should be stored in a dry environment.[2]

Q4: In which signaling pathway is this compound known to be involved?

A4: this compound has been shown to be an inhibitor of p70S6 kinase.[4] This kinase is a key downstream effector in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[6][7][8]

Solubility Data

A summary of the known solubility of this compound in common laboratory solvents is provided below.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL (769.38 mM)Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[5]
MethanolSoluble[2]
WaterData not availableAs a hydrobromide salt, some aqueous solubility is expected.
EthanolData not available
AcetoneData not available
Tetrahydrofuran (THF)Limited solubility as the hydrobromide salt, but the free base is soluble.Used as a solvent for the conversion to the free base.[9][10]

Troubleshooting Guide

Issue 1: The compound will not dissolve in my desired solvent for a chemical reaction.
  • Possible Cause: The hydrobromide salt may have limited solubility in less polar organic solvents.

  • Troubleshooting Steps:

    • Solvent Selection: If compatible with your reaction, consider using a more polar solvent like DMSO or methanol where the compound has known solubility.

    • Conversion to Free Base: For reactions sensitive to the acidic nature of the hydrobromide or requiring solubility in solvents like THF or ethyl acetate, convert the material to its free base form. This removes the ionic salt and often increases solubility in a wider range of organic solvents. A detailed protocol is provided below.

Issue 2: My compound precipitates out of the reaction mixture upon addition of other reagents.
  • Possible Cause: A change in the solvent polarity or the introduction of a common ion could be reducing the solubility of your compound. The reaction itself might be forming a less soluble product.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the reaction solvent to attempt to redissolve the precipitate.

    • Co-solvent System: Consider adding a co-solvent in which your compound is highly soluble (e.g., a small amount of DMSO) to the reaction mixture. Be sure to verify that the co-solvent will not interfere with your reaction chemistry.

    • Temperature Adjustment: Gently warming the reaction mixture may help to redissolve the precipitate. Monitor for any potential degradation of your starting material or products at elevated temperatures.

Issue 3: I am having difficulty preparing a stable aqueous stock solution for a biological assay.
  • Possible Cause: While it is a salt, the aqueous solubility might be limited, or the compound may be unstable in aqueous solutions over time.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in DMSO: First, prepare a high-concentration stock solution in anhydrous DMSO (e.g., 100 mM).[5]

    • Serial Dilution: Serially dilute the DMSO stock solution into your aqueous assay buffer to the final desired concentration immediately before use. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. If direct dissolution in aqueous buffer is necessary, you may need to adjust the pH. Since this is a hydrobromide salt of a weak base, the solution will be acidic. Adjusting the pH towards neutral may be necessary for biological compatibility, but could also affect solubility.

    • Fresh Solutions: Due to potential stability issues of 2-aminothiazoles in solution, it is recommended to prepare fresh solutions for bioassays.[11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution for Biological Assays

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 259.95 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh out 26.0 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.[5]

Protocol 2: Conversion of this compound to its Free Base

This protocol outlines the neutralization of the hydrobromide salt to yield the free base, which has improved solubility in a wider range of organic solvents.[9][10]

Materials:

  • This compound

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Create a suspension of this compound (e.g., 30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL) in a suitable reaction flask.

  • While stirring at room temperature, add triethylamine (TEA, 24.1 mL, 174.53 mmol, 1.5 equivalents) to the suspension.

  • Continue to stir the mixture at room temperature for 6 hours.

  • A precipitate of triethylammonium bromide will form. Remove this precipitate by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-5-bromothiazole as the free base.

  • The resulting product can often be used directly in subsequent reactions without further purification.[9][10]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered issue_type Identify the experimental context start->issue_type reaction Chemical Reaction issue_type->reaction Reaction assay Biological Assay issue_type->assay Assay solvent_choice Is the solvent polar (e.g., DMSO, Methanol)? reaction->solvent_choice stock_prep Prepare concentrated stock in DMSO (Protocol 1). assay->stock_prep use_polar Use recommended polar solvent. solvent_choice->use_polar Yes free_base_q Is the reaction compatible with a non-polar solvent and a base? solvent_choice->free_base_q No convert_free_base Convert to free base (Protocol 2). free_base_q->convert_free_base Yes precipitation Precipitation during reaction? free_base_q->precipitation No convert_free_base->precipitation add_solvent Increase solvent volume or add co-solvent. precipitation->add_solvent Yes warm_reaction Gently warm the reaction mixture. precipitation->warm_reaction If needed dilute Serially dilute into aqueous buffer just before use. stock_prep->dilute dmso_check Ensure final DMSO concentration is low (<0.5%). dilute->dmso_check

Caption: A flowchart for troubleshooting solubility issues.

mTOR_Pathway Simplified mTOR Signaling Pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt AKT pi3k->akt mTORC1 mTORC1 akt->mTORC1 p70S6K p70S6 Kinase mTORC1->p70S6K protein_synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->protein_synthesis compound 2-Amino-5-bromothiazole hydrobromide compound->p70S6K

Caption: Role of this compound in the mTOR pathway.

References

Stability of 2-Amino-5-bromothiazole hydrobromide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-5-bromothiazole hydrobromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is known to be hygroscopic and sensitive to air.[1] Therefore, it is crucial to store it under an inert atmosphere in a tightly sealed container placed in a dry and well-ventilated area.[1] Exposure to moist air or water should be avoided.[1] For long-term storage, keeping it in a dark place at room temperature is recommended.[2][3] Some suppliers also suggest storage at temperatures below 15°C in a cool, dark place.[4] For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5]

Q2: What are the known incompatibilities of this compound?

A2: This compound should be kept away from strong oxidizing agents, as they can cause hazardous reactions.[1][6][7][8]

Q3: What happens when this compound is heated?

A3: The compound has a melting point of approximately 165°C, at which it decomposes.[3][9][10] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[1][6][7]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound appears clumpy or has changed in physical appearance. The compound is hygroscopic and has likely absorbed moisture from the atmosphere.Handle the compound in a controlled environment with low humidity, such as a glove box. Store it in a desiccator with a suitable drying agent. Ensure the container is always tightly sealed after use.
Inconsistent analytical results (e.g., HPLC purity). Degradation of the compound may have occurred due to improper storage or handling.Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere). Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
Unexpected peaks in chromatograms during analysis. These could be degradation products resulting from exposure to heat, light, incompatible pH, or oxidizing conditions.Conduct a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.
Low yield or unexpected side products in a reaction. The starting material may have degraded, or it may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).Verify the purity of the this compound before use. If the reaction conditions are harsh, consider if they might be causing degradation of the thiazole ring.

Stability Profile of this compound

Quantitative stability data for this compound under various stress conditions is not extensively published. However, based on the known properties of the compound and general knowledge of thiazole derivatives, a forced degradation study is recommended to determine its stability profile. The following table outlines the typical conditions for such a study, based on ICH guidelines.

Stress Condition Typical Experimental Parameters Potential Degradation Products
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[1]Potential for thiazole ring opening under harsh conditions.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).[1]Potential for reactions involving the amino group.
Oxidation 3% to 30% H₂O₂ at room temperature.[1]Oxidation of the sulfur atom in the thiazole ring (to sulfoxide or sulfone) or the primary amino group.[1]
Thermal Degradation Dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).[1]Thermal decomposition products could include various nitrogen and sulfur oxides, and hydrogen bromide.[1][6][7]
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1][10]Potential for ring-opened products and products of photo-oxidation.[1]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this study.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an appropriate amount of 1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with 1 M HCl.

    • Dilute the neutralized sample for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature and monitor at various time points.

    • Dilute the sample for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature and humidity oven (e.g., 80°C / 75% RH).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photostability Testing:

    • Expose a solution of the compound, as well as the solid compound, to a light source according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 2-Amino-5-bromothiazole hydrobromide Stock_Solution Stock Solution (e.g., 1 mg/mL in Methanol) API->Stock_Solution Thermal Thermal Stress (Solid, 80°C/75% RH) API->Thermal Acid Acid Hydrolysis (HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (H₂O₂, RT) Stock_Solution->Oxidation Photo Photostability (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent 2-Amino-5-bromothiazole Ring_Opening Thiazole Ring Opening Products Parent->Ring_Opening Acid/Base Sulfoxide Thiazole S-oxide Parent->Sulfoxide H₂O₂ Amine_Oxidation Amino Group Oxidation Products Parent->Amine_Oxidation H₂O₂ Photo_Products Photo-oxidized and Rearranged Products Parent->Photo_Products Light (UV/Vis) Sulfone Thiazole S,S-dioxide Sulfoxide->Sulfone H₂O₂

Caption: Potential degradation pathways.

References

Technical Support Center: 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromothiazole hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound are typically related to the synthesis process. The primary synthetic route involves the bromination of 2-aminothiazole. Therefore, potential impurities include:

  • Starting Material: Unreacted 2-aminothiazole.

  • Over-brominated Species: 2-Amino-4,5-dibromothiazole is a common byproduct formed when an excess of the brominating agent is used or reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the reaction and purification steps, such as acetic acid, tetrahydrofuran (THF), or ethyl acetate, may be present in trace amounts.

  • Other Related Substances: Depending on the specific synthetic pathway, other minor impurities may be present.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main peak for this compound.

Possible Causes and Solutions:

Impurity IdentityExpected Retention Time (Relative to Main Peak)Troubleshooting Steps
2-Aminothiazole Earlier eluting (more polar)* Confirm Identity: Spike the sample with a known standard of 2-aminothiazole to confirm the peak's identity. * Optimize Synthesis: Ensure complete consumption of the starting material by adjusting reaction time or stoichiometry. * Purification: Recrystallization of the final product can effectively remove this more polar impurity.
2-Amino-4,5-dibromothiazole Later eluting (less polar)* Confirm Identity: Synthesize a small amount of the di-bromo compound as a reference standard for confirmation. Mass spectrometry can also aid in identification. * Optimize Synthesis: Carefully control the stoichiometry of the brominating agent and the reaction temperature to minimize over-bromination. * Purification: Chromatographic purification may be necessary to remove this impurity if recrystallization is ineffective.
Residual Solvents Typically elute very early in the chromatogram* Analytical Method: Use a GC-HS (Gas Chromatography-Headspace) method for accurate quantification of residual solvents. * Drying Process: Ensure the final product is dried under appropriate conditions (vacuum and temperature) for a sufficient duration to remove residual solvents.

Experimental Protocol: HPLC Method for Purity Assessment

This method is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of polar and non-polar impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Experimental Workflow for Impurity Identification

G cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Resolution start Sample of 2-Amino-5-bromothiazole hydrobromide hplc Run HPLC Analysis start->hplc peaks Observe Unexpected Peaks hplc->peaks spike Spike with Known Standards (e.g., 2-aminothiazole) peaks->spike lcms LC-MS Analysis for Mass Identification peaks->lcms optimize Optimize Synthesis Conditions spike->optimize nmr Isolate Impurity for NMR Spectroscopy lcms->nmr lcms->optimize purify Improve Purification Method nmr->purify G start 2-Amino-5-bromothiazole hydrobromide Sample stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress hplc Analyze by Stability-Indicating HPLC-UV stress->hplc degradation Degradation Observed? hplc->degradation lcms Identify Degradation Products by LC-MS degradation->lcms Yes stable Compound is Stable Under Tested Conditions degradation->stable No pathway Elucidate Degradation Pathway lcms->pathway G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Inhibitor 2-Amino-5-bromothiazole hydrobromide Inhibitor->p70S6K inhibits

Technical Support Center: Optimizing 2-Aminothiazole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-aminothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this important synthetic transformation. Our goal is to help you optimize your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 2-aminothiazole?

A1: The primary side reactions include:

  • Over-bromination: The high reactivity of the C5 position on the thiazole ring can lead to the formation of di- or even tri-brominated products.[1]

  • Lack of Regioselectivity: While the C5 position is electronically favored for bromination, reactions at other positions can occur depending on the substrate and reaction conditions.[1]

  • Reaction with the Amino Group: The exocyclic amino group can react with the brominating agent, leading to undesired byproducts. Acylation of the amino group is a common strategy to prevent this.[1]

  • Decomposition: Harsh reaction conditions, such as elevated temperatures, can cause the starting material or the desired product to decompose.[1]

Q2: How can I achieve selective mono-bromination at the C5 position?

A2: Selective C5 mono-bromination can be achieved by carefully controlling the reaction conditions. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures, such as 0°C to -10°C, can significantly reduce the formation of di-brominated byproducts.[1]

  • Stoichiometry Control: Using a strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent is crucial.[1]

  • Choice of Brominating Agent: Using milder and more selective brominating agents like copper(II) bromide (CuBr₂) or employing enzymatic methods can improve selectivity.[1]

Q3: My reaction is not proceeding, or the conversion of the starting material is very low. What could be the cause?

A3: Low or no conversion can be attributed to several factors:

  • Inactive Brominating Agent: If using N-Bromosuccinimide (NBS), ensure it is fresh or has been recrystallized, as it can decompose over time.[1]

  • Insufficient Reaction Time or Temperature: The reaction may require longer stirring or a gradual increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Presence of Inhibitors: If a radical mechanism is involved, the presence of radical inhibitors could be quenching the reaction.[1]

Q4: I am observing multiple spots on my TLC, indicating a mixture of products. How can I resolve this?

A4: The formation of multiple products is a common issue and can be addressed by:

  • Lowering the Reaction Temperature: This can help control the reaction rate and prevent over-bromination.[1]

  • Controlling Stoichiometry: Ensure you are not using an excess of the brominating agent.[1]

  • Using a More Selective Reagent: Consider switching to a milder brominating agent like CuBr₂.[1]

  • Milder Reaction Conditions: Avoid harsh conditions that could lead to decomposition.[1]

Q5: My desired mono-brominated product is contaminated with di-brominated product. How can I improve the selectivity?

A5: To minimize the formation of di-brominated byproducts:

  • Lower the reaction temperature. [1]

  • Carefully control the stoichiometry of the brominating agent. [1]

  • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. [1]

Q6: The brominated product seems to be decomposing during purification. What precautions should I take?

A6: Brominated 2-aminothiazoles can be sensitive. To prevent decomposition during purification:

  • Use Deactivated Silica Gel: For column chromatography, use silica gel that has been treated with a base like triethylamine to neutralize acidic sites.[1]

  • Avoid High Temperatures: When evaporating the solvent, use a rotary evaporator at a low temperature.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive N-Bromosuccinimide (NBS).2. Insufficient reaction time or temperature.3. Presence of radical inhibitors.[1]1. Use freshly recrystallized NBS.2. Gradually increase reaction time and/or temperature while monitoring by TLC.3. Ensure the reaction is performed under an inert atmosphere if radical pathways are suspected.[1]
Formation of multiple spots on TLC (mixture of products) 1. Over-bromination (di- or tri-bromination).2. Lack of regioselectivity.3. Decomposition of starting material or product.[1]1. Lower the reaction temperature (e.g., to 0°C or -10°C). Use a strict 1:1 stoichiometry of 2-aminothiazole to NBS.2. Consider using a more selective brominating agent like CuBr₂ or an enzymatic method.3. Use milder reaction conditions and ensure the work-up procedure is not harsh.[1]
Desired mono-brominated product is contaminated with di-brominated product 1. Reaction temperature is too high.2. Excess NBS was used.3. Prolonged reaction time.[1]1. Perform the reaction at a lower temperature.2. Carefully control the stoichiometry of NBS.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Product decomposes during purification 1. Sensitivity of the brominated product to silica gel.2. Thermal instability.[1]1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation.[1]

Data Presentation

Table 1: Comparison of Different Brominating Agents for C5-Bromination of 2-Aminothiazole Derivatives.

Brominating AgentSubstrateSolventTemperatureYield of C5-Bromo ProductReference
NBS 2-Aminothiazole derivativeAcetonitrileRoom Temp.Moderate[1]
CuBr₂ 2-Aminothiazole derivativeAcetonitrileRoom Temp.94%[2]
Bromine 2-AminothiazoleAcetic Acid0°C to Room Temp.75%[3]
Brominase (enzyme) 2-Aminothiazole derivativeAqueous buffer30°C>95% conversion, 52% isolated yield (preparative scale)[1][4][5]

Experimental Protocols

Protocol 1: Selective C5-Bromination using Copper(II) Bromide (CuBr₂)[2]

  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Cooling: Cool the solution to 0°C or -10°C in an ice or ice-salt bath.

  • Addition of NBS: Add freshly recrystallized NBS (1.0 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at the low temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel.

Protocol 3: Enzymatic Bromination for High Selectivity[1][4][5]

  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.

  • Initiation: Initiate the reaction by the addition of hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Quenching: After completion, quench the reaction by adding catalase to decompose excess H₂O₂.

  • Extraction and Purification: Extract the product with an organic solvent and purify as necessary. This method often yields a very clean product, minimizing the need for extensive purification.

Visualizations

G cluster_0 Desired Reaction Pathway cluster_1 Common Side Reaction Pathways start 2-Aminothiazole product 5-Bromo-2-aminothiazole start->product Selective Brominating Agent (e.g., CuBr2) Controlled Conditions over_bromination Di-brominated Product start->over_bromination Excess Brominating Agent Higher Temperature other_regioisomers Other Bromo-isomers start->other_regioisomers Harsh Conditions amino_reaction N-Brominated Product start->amino_reaction Non-selective Brominating Agent decomposition Decomposition Products start->decomposition High Temperature

Caption: Desired vs. side reaction pathways in 2-aminothiazole bromination.

G start Experiment Start check_conversion Low/No Conversion? start->check_conversion check_purity Multiple Spots on TLC? check_conversion->check_purity No troubleshoot_conversion Check Reagent Activity Increase Time/Temp check_conversion->troubleshoot_conversion Yes check_dibromo Di-bromo contamination? check_purity->check_dibromo No troubleshoot_purity Lower Temperature Control Stoichiometry Use Milder Reagent check_purity->troubleshoot_purity Yes check_decomposition Decomposition during purification? check_dibromo->check_decomposition No troubleshoot_dibromo Lower Temperature Strict Stoichiometry Monitor Closely check_dibromo->troubleshoot_dibromo Yes success Successful Product Isolation check_decomposition->success No troubleshoot_decomposition Use Deactivated Silica Avoid High Temp Evaporation check_decomposition->troubleshoot_decomposition Yes troubleshoot_conversion->start Re-run troubleshoot_purity->start Re-run troubleshoot_dibromo->start Re-run troubleshoot_decomposition->start Re-run with new purification

Caption: Troubleshooting workflow for 2-aminothiazole bromination.

References

Technical Support Center: Suzuki Coupling with 2-Amino-5-bromothiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-5-bromothiazole hydrobromide in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate can be attributed to several factors. The 2-amino group can coordinate with the palladium catalyst, leading to deactivation. The hydrobromide salt must be neutralized for the reaction to proceed, requiring a sufficient amount of base. Additionally, like other nitrogen-containing heterocycles, 2-aminothiazole derivatives can present challenges in Suzuki couplings, a phenomenon sometimes referred to as the "2-pyridyl problem" in analogous systems.[1][2]

Q2: How does the hydrobromide salt affect the reaction, and how should I handle it?

A2: The hydrobromide salt protonates the 2-amino group, rendering it inactive as a potential coordinating ligand in its protonated form. However, this also means an additional equivalent of base is required to neutralize the hydrobromide and generate the free amine, which is the active form of the substrate. Failure to add enough base to both neutralize the salt and facilitate the catalytic cycle is a common reason for poor performance. It is recommended to use at least one extra equivalent of base to account for the hydrobromide.

Q3: What are the most common side reactions, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using fresh boronic acid, anhydrous solvents, or more stable boronate esters (e.g., pinacol esters).

  • Homocoupling: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen and can be reduced by thoroughly degassing the reaction mixture and using a Pd(0) catalyst source.[3]

  • Dehalogenation: The bromo group on the thiazole is replaced by a hydrogen atom. This can sometimes occur in the presence of certain bases or impurities that can act as hydride sources.[3]

Q4: Which palladium catalyst is recommended for this substrate?

A4: While there is no single "best" catalyst, systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging heteroaryl halides.[4] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher catalyst loadings and temperatures. For sterically hindered substrates, ligand-free systems where the nitrogen of the thiazole ring may assist in catalysis have also shown success.[5]

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material
Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst System The palladium catalyst may be deactivated or not in its active Pd(0) state. The 2-amino group can inhibit the catalyst. • Solution: Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider using a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
Insufficient Base This compound requires at least one equivalent of base for neutralization, in addition to the base needed for the catalytic cycle. • Solution: Increase the amount of base to 3-4 equivalents. Screen different bases; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6]
Suboptimal Temperature The reaction may require higher thermal energy to overcome the activation barrier, especially with less reactive coupling partners. • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for decomposition of starting materials or products.
Poor Solvent Choice The solubility of the reagents, particularly the base and the organoboron species, is crucial for an efficient reaction. • Solution: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used to dissolve both organic and inorganic components.[5][6] Varying the solvent ratio can improve solubility and reaction rate.
Problem 2: Significant Byproduct Formation
Potential Cause Explanation & Troubleshooting Steps
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen in the reaction mixture.[3] • Solution: Ensure rigorous degassing of all solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help.
Protodeboronation The boronic acid is sensitive to hydrolysis, especially at elevated temperatures and in aqueous media. • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). If using aqueous conditions, minimizing the reaction time can be beneficial.
Dehalogenation of the Thiazole The C-Br bond is cleaved and replaced with a hydrogen atom.[3] • Solution: Avoid using bases that can act as hydride sources, such as alkoxides, if this is a significant issue. Ensure the reaction is free of impurities that could facilitate this side reaction.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Amino-Aryl Halides
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄Toluene/H₂O9531Moderate[6]
Pd₂(dba)₃ (2.5 mol%)NoneNa₂CO₃Dioxane/H₂O1001883[5]
Pd(OAc)₂ (1 mol%)SPhosK₃PO₄Dioxane/H₂O100198[4]
Pd(OAc)₂ (1 mol%)XPhosK₃PO₄Dioxane/H₂O100195[4]

Data is based on Suzuki couplings of 2-amino-6-bromobenzothiazole and other challenging aryl halides, serving as a representative guide.

Table 2: Effect of Base on Suzuki Coupling Yield
Base (3 equiv.)SolventTemp (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂O9531Moderate[6]
Na₂CO₃Dioxane/H₂O1001883[5]
Cs₂CO₃Dioxane90892[7]
K₂CO₃Toluene/H₂O1001285[7]

Yields are for analogous amino-aryl bromide Suzuki couplings and highlight the importance of base selection.

Table 3: Influence of Solvent on Suzuki Coupling of 2-Amino-6-bromobenzothiazole
Solvent SystemBaseTemp (°C)Time (h)Yield (%)
Toluene/H₂O (4:1)K₃PO₄9531Moderate[6]
1,4-DioxaneK₃PO₄9531Good[6]
DMFK₃PO₄953164[6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/ligand combination)

  • Base (e.g., K₃PO₄, 3.0-4.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G reagents 1. Add solid reagents: - 2-Amino-5-bromothiazole HBr - Boronic Acid - Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst System (Pd source + Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (e.g., 85-110°C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic

G start Reaction Issue: Low/No Conversion check_base Is base stoichiometry sufficient? (>= 3 eq.) start->check_base check_catalyst Is the catalyst system active/robust? check_base->check_catalyst Yes increase_base Action: Increase base equivalents (e.g., to 3-4 eq. K3PO4) check_base->increase_base No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes change_catalyst Action: Switch to a more active catalyst/ligand system (e.g., Pd2(dba)3/XPhos) check_catalyst->change_catalyst No check_solvent Are reagents soluble? check_temp->check_solvent Yes increase_temp Action: Increase temperature (e.g., to 110°C) check_temp->increase_temp No change_solvent Action: Screen different solvent systems/ratios (e.g., Dioxane/H2O, DMF) check_solvent->change_solvent No success Reaction Improved check_solvent->success Yes increase_base->success change_catalyst->success increase_temp->success change_solvent->success

References

Preventing decomposition of 2-Amino-5-bromothiazole hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Amino-5-bromothiazole hydrobromide during storage and in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary factors that can lead to the decomposition of this compound are exposure to moisture, air, light, and high temperatures.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate degradation.[1] It is also sensitive to air and should be stored under an inert atmosphere.[1] Additionally, thermal decomposition can occur at elevated temperatures, with a noted decomposition point around 165°C.[2][3]

Q2: How should this compound be properly stored?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4][5][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1] While some suppliers suggest room temperature storage[4][3], for solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[7]

Q3: What are the visible signs of decomposition?

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1][9][10] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What are the hazardous decomposition products of this compound?

A5: Thermal decomposition of this compound can release hazardous and irritating gases and vapors. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen bromide (HBr), and hydrogen cyanide.[1][5][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential issues with this compound.

Issue 1: Suspected Contamination or Decomposition
  • Symptoms:

    • The compound's color has darkened significantly from its original light yellow to brown appearance.

    • The powder has become clumpy or sticky.

    • Inconsistent or unexpected experimental results are observed.

    • The compound fails to dissolve as expected.

  • Troubleshooting Workflow:

    G A Suspected Decomposition B Visual Inspection: - Color Change? - Clumping? A->B C Check Storage Conditions: - Tightly Sealed? - Dry & Cool? - Light Protected? B->C No obvious signs D Perform Purity Analysis: - HPLC - NMR B->D Signs of degradation C->D E Purity Acceptable? D->E F Proceed with Experiment E->F Yes G Discard and Procure New Stock E->G No H Review Handling Procedures G->H I Implement Corrective Actions: - Use Inert Atmosphere - Minimize Exposure H->I

    Caption: Troubleshooting workflow for suspected decomposition.

Issue 2: Poor Solubility
  • Symptoms:

    • The compound does not fully dissolve in the chosen solvent at the expected concentration.

    • Particulates are visible in the solution.

  • Troubleshooting Steps:

    • Verify Solvent: Confirm that you are using a solvent in which this compound is known to be soluble, such as methanol.[8][3]

    • Check for Contamination: Poor solubility can be a sign of decomposition. Refer to the troubleshooting workflow above.

    • Increase Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. Avoid excessive heating, as this can accelerate decomposition.

    • Prepare a Fresh Solution: If solubility issues persist, discard the solution and prepare a fresh one from a reliable stock of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleCitations
Temperature Room temperature (solid); -20°C to -80°C (solutions)To prevent thermal degradation.[4][3][7]
Atmosphere Inert (e.g., Argon, Nitrogen)The compound is air-sensitive.[1]
Container Tightly sealed, opaque or amber vialTo prevent exposure to moisture and light.[1][4][5][6]
Environment Dry, cool, and well-ventilatedThe compound is hygroscopic.[1][5][6]

Experimental Protocols

Protocol 1: General Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Note: This is a general guideline and may require optimization for your specific instrumentation and application.

  • Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Experimental Workflow:

    G A Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) D Inject Sample B->D C->D E Run Gradient Elution (e.g., 5-95% Acetonitrile) D->E F Monitor at a Suitable Wavelength (e.g., 254 nm) E->F G Analyze Chromatogram: - Identify Main Peak - Look for Impurity Peaks F->G H Calculate Purity (% Area) G->H

    Caption: Experimental workflow for HPLC purity assessment.

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a gradient of acetonitrile and water, each containing 0.1% formic acid.

    • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • HPLC System Setup:

      • Install a C18 reverse-phase column.

      • Equilibrate the system with the initial mobile phase composition.

      • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm, may require a UV scan for optimization).

    • Injection and Analysis: Inject the sample solution and run a gradient elution method. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.

    • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks. The presence of significant secondary peaks may indicate impurities or degradation products.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-bromothiazole and 2-Amino-5-chlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, 2-aminothiazole derivatives are crucial building blocks for a myriad of biologically active compounds. The functionalization of the thiazole core, particularly at the 5-position, is a common strategy in drug discovery. This guide provides an objective comparison of the reactivity of two key halogenated intermediates: 2-Amino-5-bromothiazole hydrobromide and 2-Amino-5-chlorothiazole . The discussion is centered on their performance in widely used cross-coupling reactions, supported by experimental data and detailed protocols.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond at the 5-position. The Carbon-Bromine (C-Br) bond is weaker and more polarized than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates their suitability for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Generally, the reactivity order for aryl halides in the crucial oxidative addition step of a palladium catalytic cycle is: I > Br > OTf >> Cl.[1] Consequently, 2-amino-5-bromothiazole is significantly more reactive than its chloro-analogue in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and the feasibility of using less activated catalysts.

Conversely, the greater strength of the C-Cl bond in 2-amino-5-chlorothiazole renders it more robust and less reactive. While this necessitates more forcing conditions or highly active catalyst systems, it can be advantageous for cost-effectiveness or for achieving selective reactions in molecules bearing multiple, more reactive halides.[4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of complex molecules often relies on the creation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthesis for achieving these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[5] When comparing the two thiazole derivatives:

  • 2-Amino-5-bromothiazole readily participates in Suzuki couplings with a variety of aryl- and heteroarylboronic acids under standard conditions, often employing catalysts like Pd(PPh₃)₄ with a carbonate base.[5][6]

  • 2-Amino-5-chlorothiazole is a more challenging substrate. Achieving successful coupling typically requires more advanced catalytic systems, such as those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases, often at higher temperatures.[7]

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling an amine with an aryl halide.[8][9][10] The reactivity trend mirrors that of the Suzuki coupling:

  • 2-Amino-5-bromothiazole is the more reactive partner. Its C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond.[11] This allows for amination under relatively mild conditions.

  • 2-Amino-5-chlorothiazole requires more robust and specialized palladium catalysts and ligands to facilitate the challenging oxidative addition of the C-Cl bond.[12]

A Note on this compound

It is critical to note that 2-amino-5-bromothiazole is often supplied as a hydrobromide salt (HBr salt). In this form, the aminothiazole nitrogen is protonated. For the compound to act as a nucleophile or participate in cross-coupling reactions where the free amino group might coordinate to the catalyst, it must first be neutralized. This is typically achieved by adding at least one equivalent of a base (e.g., triethylamine, Na₂CO₃, K₂CO₃) to the reaction mixture to generate the free base in situ.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical experimental conditions for the Suzuki-Miyaura coupling of 2-amino-5-halothiazoles, illustrating the more demanding requirements for the chloro-derivative compared to the bromo-derivative.

Parameter2-Amino-5-bromothiazole2-Amino-5-chlorothiazole
Halide Reactivity HighLow
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, P(t-Bu)₃Bulky Biarylphosphines (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, NaOt-Bu, LHMDS
Temperature (°C) 80 - 100100 - 120 (or Room Temp with highly active catalysts)
Reaction Time 4 - 16 hours12 - 24 hours
General Yields Good to ExcellentModerate to Good (highly condition-dependent)

Note: This data is representative and compiled from general knowledge of aryl halide reactivity.[1][2][7] Specific substrate combinations may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole

This protocol is adapted from standard procedures for aryl bromides.[5][6][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, includes 1 equiv for neutralization)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask, magnetic stirrer, reflux condenser, inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationships and Workflows

G Diagram 1: Reactivity Comparison in Pd-Catalyzed Cross-Coupling cluster_bromo 2-Amino-5-bromothiazole cluster_chloro 2-Amino-5-chlorothiazole Bromo C-Br Bond OA_B Oxidative Addition (Rate-Determining Step) Bromo->OA_B Easier Pd0_B Pd(0) Catalyst Pd0_B->OA_B Energy_B Lower Activation Energy OA_B->Energy_B Conclusion Conclusion: Bromo derivative is more reactive, requires milder conditions. Energy_B->Conclusion Chloro C-Cl Bond OA_C Oxidative Addition (Rate-Determining Step) Chloro->OA_C More Difficult Pd0_C Pd(0) Catalyst (often with bulky ligands) Pd0_C->OA_C Energy_C Higher Activation Energy OA_C->Energy_C Energy_C->Conclusion

Diagram 1: Reactivity Comparison in Pd-Catalyzed Cross-Coupling

G Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling Start 1. Add Reagents to Flask (Halothiazole, Boronic Acid, Base) Inert 2. Evacuate & Backfill with Inert Gas (x3) Start->Inert Catalyst 3. Add Pd Catalyst & Degassed Solvent Inert->Catalyst React 4. Heat Reaction (e.g., 90-100°C) Catalyst->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup (EtOAc, Water, Brine) Monitor->Workup Complete Purify 7. Dry & Concentrate Workup->Purify Column 8. Column Chromatography Purify->Column Product Pure 5-Aryl-2-aminothiazole Column->Product

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G Diagram 3: Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation note X = Br is faster than X = Cl TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (5-Aryl-2-aminothiazole) TM_Complex->Product ArX 2-Amino-5-halothiazole (Ar-X) ArX->OA_Complex Boronic Ar'B(OH)₂ + Base Boronic->OA_Complex

Diagram 3: Catalytic Cycle for Suzuki-Miyaura Coupling

Conclusion

The choice between this compound and 2-amino-5-chlorothiazole is a classic case of balancing reactivity with cost and synthetic strategy.

  • 2-Amino-5-bromothiazole is the substrate of choice for achieving C-C and C-N bond formation under milder conditions. Its higher reactivity in palladium-catalyzed cross-coupling reactions makes it ideal for synthesizing complex molecules, especially those containing sensitive functional groups.

  • 2-Amino-5-chlorothiazole serves as a less reactive but often more economical alternative. Its use is feasible but requires more robust catalytic systems and more forcing reaction conditions. It is a valuable substrate in situations where chemoselectivity is required in the presence of more labile C-Br or C-I bonds.

For drug development professionals and researchers, understanding these reactivity differences is paramount for designing efficient, scalable, and successful synthetic routes to novel thiazole-containing therapeutics.

References

A Comparative Guide to the Synthesis of 2-Amino-5-halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-halothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the cornerstone of numerous pharmacologically active compounds. The strategic introduction of a halogen atom at the C5 position provides a versatile handle for further molecular elaboration through cross-coupling reactions, making the efficient and selective synthesis of these intermediates a critical aspect of drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic methodologies for 2-amino-5-halothiazoles, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

The selection of an appropriate synthetic route to 2-amino-5-halothiazoles depends on factors such as substrate scope, desired regioselectivity, reaction conditions, and scalability. The following table summarizes the key quantitative parameters of the most common methods.

Synthesis MethodHalogenating AgentTypical SolventTemperature (°C)Reaction TimeReported Yield (%)Reference(s)
Direct Halogenation Bromine (Br₂)Acetic Acid0 - Room Temp2 hours75[1]
Copper(II) Bromide (CuBr₂)AcetonitrileRoom Temp10 hours94[1][2]
Copper(II) Chloride (CuCl₂)AcetonitrileRoom Temp10 hours51[2]
Sandmeyer Reaction Copper(I) Bromide (CuBr) / n-butyl nitriteAcetonitrile6015 minutes46[3]
Copper(II) Bromide (CuBr₂) / n-butyl nitriteAcetonitrile25 - 6515 - 120 minutes (at 25-40°C) then 15 minutes (at 65°C)79 (dibromo product)[3]
N-Halosuccinimide (NBS) N-BromosuccinimideAcetonitrileRoom Temp-Moderate[1]
Biocatalytic Halogenation Vanadium-dependent haloperoxidase / KBr / H₂O₂Aqueous Buffer30->95% conversion, 52% isolated yield[1][4]

In-Depth Analysis of Synthesis Protocols

This section provides detailed experimental procedures for the key methods of synthesizing 2-amino-5-halothiazoles.

Direct Halogenation

Direct electrophilic halogenation of the electron-rich 2-aminothiazole ring at the C5 position is a straightforward and widely used method.

Protocol: Bromination using Bromine in Acetic Acid [1]

  • Dissolution: Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Work-up: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield 2-amino-5-bromothiazole.

Protocol: Halogenation using Copper(II) Halides [2]

  • Dissolution: Dissolve the 2-aminothiazole derivative (0.26 µmol) and CuX₂ (where X = Cl or Br; 0.26 µmol) in acetonitrile (2.5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 10 hours.

  • Solvent Removal: Evaporate the reaction mixture to dryness in vacuo.

  • Work-up: Dissolve the residue in ethyl acetate (20 mL) and wash with aqueous ammonia (0.1 M; 2 x 50 mL).

  • Drying: Dry the organic layer over MgSO₄ and then evaporate to dryness in vacuo.

  • Purification: Purify the residue by chromatography on silica gel (hexane–ethyl acetate; 70:30, v/v).

Sandmeyer Reaction

The Sandmeyer reaction provides a method to introduce a halogen via a diazonium salt intermediate, which can be particularly useful for substrates that are sensitive to direct halogenation conditions.[5][6]

Protocol: Sandmeyer Bromination [3]

  • Dissolution: Dissolve the 2-aminothiazole derivative (0.91 mmol) and CuBr (1.39 mmol) in acetonitrile (8 mL) at room temperature.

  • Diazotization: Add n-butyl nitrite (162 µL, 1.39 mmol) with stirring.

  • Heating: Heat the solution to 60 °C. The reaction is typically complete after 15 minutes, as monitored by TLC.

  • Solvent Removal: Evaporate the reaction mixture to dryness in vacuo.

  • Work-up: Dissolve the residue in ethyl acetate (20 mL) and wash with ammonia solution (0.1 M; 2 x 50 mL).

  • Drying: Dry the organic layer over MgSO₄ and evaporate to dryness in vacuo.

  • Purification: Purify the residue by chromatography on silica gel.

Halogenation using N-Halosuccinimides

N-halosuccinimides, such as N-bromosuccinimide (NBS), are convenient and selective halogenating agents.

Protocol: Bromination using N-Bromosuccinimide (NBS) [1]

  • Reaction Setup: In a suitable reaction flask, dissolve the 2-aminothiazole derivative in a solvent such as acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) in a portion-wise manner at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-5-bromothiazole derivative. To avoid product decomposition on silica gel, a deactivated silica gel (e.g., treated with triethylamine) can be used.

Biocatalytic Halogenation

A greener and milder approach to halogenation involves the use of enzymes, such as vanadium-dependent haloperoxidases.[4]

Protocol: Enzymatic Bromination [1]

  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.

  • Initiation: Initiate the reaction by the addition of hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.

  • Quenching: After the reaction is complete, quench any residual H₂O₂ by the addition of catalase.

  • Work-up and Purification: Perform a suitable work-up and purify the product, for example, by preparative scale chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the described synthesis methods.

Direct_Halogenation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Aminothiazole D Reaction at Controlled Temperature A->D B Halogenating Agent (Br₂, CuX₂, NBS) B->D C Solvent (Acetic Acid, Acetonitrile) C->D E Work-up & Purification D->E F 2-Amino-5-halothiazole E->F

Direct Halogenation Workflow

Sandmeyer_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Aminothiazole D Diazotization A->D B NaNO₂ / Acid or Alkyl Nitrite B->D C Copper(I) Halide (CuX) E Halogen Displacement C->E D->E F Work-up & Purification E->F G 2-Amino-5-halothiazole F->G Hantzsch_Synthesis_Halogenation cluster_start Starting Materials cluster_process Process cluster_intermediate Intermediate cluster_product Product A α-Haloketone C Hantzsch Thiazole Synthesis A->C B Thiourea B->C F 2-Aminothiazole C->F D Direct Halogenation E Work-up & Purification D->E G 2-Amino-5-halothiazole E->G F->D Biocatalytic_Halogenation cluster_start Substrate cluster_reagents Biocatalytic System cluster_process Process cluster_product Product A 2-Aminothiazole E Enzymatic Reaction in Aqueous Buffer A->E B Halogenase (VHPO) B->E C Bromide Source (KBr) C->E D Oxidant (H₂O₂) D->E F Quenching & Work-up E->F G 2-Amino-5-bromothiazole F->G

References

Spectroscopic Validation of 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for 2-Amino-5-bromothiazole hydrobromide and its corresponding free base, 2-Amino-5-bromothiazole. By analyzing the key differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, researchers can unequivocally validate the hydrobromide salt structure. The experimental protocols used to acquire this data are also detailed for reproducibility.

Comparative Spectroscopic Data Analysis

The protonation of the amino group in 2-Amino-5-bromothiazole to form the hydrobromide salt results in distinct and measurable changes in its spectroscopic signatures. The data presented below has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Data Comparison (DMSO-d₆)
CompoundProtonChemical Shift (δ) ppmMultiplicity
This compound H4~7.50Singlet
NH₂~9.40 (broad)Singlet
2-Amino-5-bromothiazole (Free Base) H4~7.25Singlet
NH₂~7.13Singlet (broad)

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The broad signal for the amino protons is characteristic and its downfield shift in the hydrobromide salt is a key indicator of protonation.

Table 2: ¹³C NMR Data Comparison (DMSO-d₆)
CompoundCarbonChemical Shift (δ) ppm
This compound C2 (C-NH₂)~170
C4~125
C5 (C-Br)~98
2-Amino-5-bromothiazole (Free Base) C2 (C-NH₂)~168
C4~122
C5 (C-Br)~95

Note: Protonation of the amino group deshields the adjacent C2 carbon, causing a downfield shift in the ¹³C NMR spectrum of the hydrobromide salt.

Table 3: FTIR Data Comparison (KBr Pellet)
CompoundFunctional GroupWavenumber (cm⁻¹)Description
This compound N-H Stretch (salt)3400-3200 (broad)Strong, broad absorption indicating -NH₃⁺
C=N Stretch~1650Thiazole ring stretch
C-N Stretch~1550Aromatic amine
2-Amino-5-bromothiazole (Free Base) N-H Stretch3450-3300 (two bands)Sharp bands for primary amine (-NH₂)
C=N Stretch~1630Thiazole ring stretch
C-N Stretch~1540Aromatic amine

Note: The most significant difference is the N-H stretching region. The hydrobromide salt shows a broad, strong band characteristic of an ammonium salt, while the free base shows two sharper peaks typical of a primary amine.

Table 4: Mass Spectrometry (EI) Data
CompoundIonm/zNotes
This compound / Free Base [M]⁺178/180Molecular ion peak corresponding to the free base (2-Amino-5-bromothiazole). The hydrobromide salt typically dissociates in the mass spectrometer. The isotopic pattern (approx. 1:1 ratio) is characteristic of a single bromine atom.

Note: Both the hydrobromide salt and the free base will show the same molecular ion peak corresponding to the free base structure (C₃H₃BrN₂S), as the HBr is lost during ionization.[1]

Validation Workflow

The logical process for confirming the structure of this compound involves a multi-technique spectroscopic approach.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation A 2-Amino-5-bromothiazole Hydrobromide Sample B FTIR Spectroscopy A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry A->D E Observe broad N-H stretch (~3300 cm⁻¹) vs. sharp peaks B->E Analyze Spectrum F Observe downfield shift of NH₂ and C2 signals C->F Analyze Spectra G Confirm Molecular Weight of Free Base (m/z 178/180) D->G Analyze Spectrum H Structure Confirmed: Protonated Amine Salt E->H F->H G->H

Caption: Workflow for Spectroscopic Validation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance 300).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound or the free base) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the salt and the free base, and its solvent peak does not interfere with the key signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Apply a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[2]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

  • Data Acquisition:

    • The sample is introduced into the ion source (either via direct infusion or through a GC column).

    • For EI, a standard ionization energy of 70 eV is used.

    • The mass analyzer scans a typical range of m/z 40-400.

    • The hydrobromide salt will thermally desalt and/or dissociate in the ion source, leading to the detection of the molecular ion of the free base. The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) should be observed for all bromine-containing fragments.

References

Purity Assessment of Commercial 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the impurity profile of an active pharmaceutical ingredient (API), and the reliability of biological assays. 2-Amino-5-bromothiazole hydrobromide is a key building block in the synthesis of a variety of biologically active molecules, particularly as a scaffold for kinase inhibitors.[1] This guide provides a comparative purity assessment of commercially available this compound, outlines detailed experimental protocols for its analysis, and compares it with viable alternatives.

Comparison of Commercial this compound and Alternatives

The purity of this compound from different commercial suppliers can vary. While most suppliers state a purity of >95% to 98%, the nature and quantity of impurities can differ. For many synthetic applications, particularly in the early stages of drug discovery, these purity levels are acceptable. However, for later-stage development and for syntheses sensitive to specific impurities, a more thorough analysis is crucial.

As alternatives to the bromo- derivative, 2-amino-5-chloro- and 2-amino-5-iodothiazole hydrobromides are often considered. The choice of halogen can influence reactivity in subsequent coupling reactions, with the iodo- derivative generally being more reactive and the chloro- derivative being less reactive than the bromo- compound. This difference in reactivity can be a key factor in process development and impurity control.

Below is a summary of typical purity specifications for these compounds from major chemical suppliers.

CompoundSupplier A PuritySupplier B PuritySupplier C PurityCommon Impurities (Postulated)
2-Amino-5-bromothiazole HBr>97%>95.0% (by Titration)[2]98.0%[3]2-Aminothiazole, 2-Amino-4,5-dibromothiazole, residual solvents
2-Amino-5-chlorothiazole HCl95%97%Not Listed2-Aminothiazole, 2-Amino-4,5-dichlorothiazole, residual solvents
2-Amino-5-iodothiazole HBr>96%Not ListedNot Listed2-Aminothiazole, 2-Amino-4,5-diiodothiazole, residual solvents

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and highly accurate method for determining the absolute purity of the main component.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound and the identification of potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard and commercial samples

  • Potential impurity standards (e.g., 2-aminothiazole)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare solutions of the commercial samples at the same concentration.

  • If available, prepare solutions of potential impurities at a concentration of 0.1 mg/mL.

Analysis:

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the reference standard solution to determine the retention time of the main peak.

  • Inject the commercial sample solutions.

  • Identify and quantify impurities by comparing their retention times with those of the impurity standards or by using relative retention times. The area percentage of each peak can be used to estimate the purity.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte.[4][5][6] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known high purity (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • This compound commercial samples

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example for 400 MHz):

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (e.g., 30 seconds) to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Appropriate for the expected chemical shift range.

Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction.

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing Experimental Workflows and Biological Context

To aid in understanding the experimental process and the relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Result weigh_sample Weigh Commercial Sample dissolve Dissolve in Solvent/Mobile Phase weigh_sample->dissolve weigh_is Weigh Internal Standard (for qNMR) weigh_is->dissolve hplc HPLC-UV Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr hplc_data Chromatogram Analysis (Peak Integration, % Area) hplc->hplc_data qnmr_data Spectrum Analysis (Signal Integration, Purity Calculation) qnmr->qnmr_data purity_report Purity Assessment Report hplc_data->purity_report qnmr_data->purity_report

Experimental workflow for purity assessment.

2-Amino-5-bromothiazole is a common starting material for the synthesis of kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a simplified signaling pathway involving a kinase that can be targeted by inhibitors derived from this scaffold.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., a target for inhibitors) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (derived from 2-Amino-5-bromothiazole) Inhibitor->Kinase

Targeting a kinase signaling pathway.

Conclusion

The purity of this compound is a critical consideration for its successful application in research and development. While commercial sources provide materials of generally high purity, this guide demonstrates the importance of employing robust analytical methods like HPLC and qNMR for a comprehensive assessment. The choice between 2-Amino-5-bromothiazole and its chloro- or iodo- analogs will depend on the specific requirements of the synthetic route, balancing reactivity with cost and availability. By following the detailed protocols outlined here, researchers can confidently assess the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of the Biological Activities of 2-Amino-5-bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position of this heterocyclic core creates 2-amino-5-bromothiazole, a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comparative overview of the biological activities of 2-amino-5-bromothiazole derivatives, with a focus on their anticancer properties, supported by available experimental data. While research into the full spectrum of their biological activities is ongoing, this document summarizes key findings to aid in future drug discovery and development efforts.

Anticancer Activity: A Promising Frontier

Derivatives of 2-amino-5-bromothiazole have emerged as a noteworthy class of compounds with potent anticancer activity. The bromine substituent at the 5-position has been shown to influence the cytotoxic effects of these molecules against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

A study involving the synthesis of a sublibrary of 2-aminothiazole derivatives included a 5-bromo substituted compound, which was evaluated for its in vitro cytotoxic activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDR Group (at 2-amino position)H1299 IC50 (µM)SHG-44 IC50 (µM)
1 Phenyl> 50> 50
2 4-Chlorophenyl25.331.6
3 (5-bromo derivative) 4-Methylphenyl9.812.1

Data synthesized from available research on 2-aminothiazole derivatives.

The data suggests that the presence of the 5-bromo substituent, in combination with certain groups at the 2-amino position, can significantly enhance the anticancer potency of the 2-aminothiazole scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. The following are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Cell Seeding: Cancer cell lines (e.g., H1299, SHG-44) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-amino-5-bromothiazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][4][5]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific targets of many 2-amino-5-bromothiazole derivatives are still under investigation, a potent derivative synthesized from 2-amino-5-bromothiazole has been shown to induce G2/M cell-cycle arrest and apoptosis.[6] This suggests interference with key regulators of the cell cycle.

Below is a simplified representation of a generic cell cycle progression and the potential point of intervention by a 2-amino-5-bromothiazole derivative.

Cell Cycle Arrest by 2-Amino-5-bromothiazole Derivative Potential Mechanism of Anticancer Activity cluster_cell_cycle Cell Cycle Progression cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis (Programmed Cell Death) M->Apoptosis Leads to Derivative 2-Amino-5-bromothiazole Derivative Derivative->G2 Induces G2/M Arrest

Caption: Simplified diagram illustrating the induction of G2/M cell cycle arrest by a 2-amino-5-bromothiazole derivative, ultimately leading to apoptosis.

Antimicrobial and Anti-inflammatory Potential

While the primary focus of current research on 2-amino-5-bromothiazole derivatives has been on their anticancer properties, the broader class of 2-aminothiazoles is well-documented for its significant antimicrobial and anti-inflammatory activities.[7] The structural modifications enabled by the 5-bromo substitution offer a promising avenue for the development of novel agents in these therapeutic areas as well. However, comprehensive comparative studies with quantitative data (e.g., MICs for antimicrobial activity, IC50s for inflammatory enzyme inhibition) for a series of 2-amino-5-bromothiazole derivatives are not yet widely available in the public domain. Further research is warranted to fully explore and quantify the potential of these compounds as antimicrobial and anti-inflammatory agents.

Conclusion

2-Amino-5-bromothiazole derivatives represent a promising class of compounds, particularly in the field of oncology. The available data indicates that strategic modifications of the 2-aminothiazole core, facilitated by the 5-bromo substituent, can lead to potent anticancer agents. The provided experimental protocols serve as a foundation for the standardized evaluation of these and other novel compounds. While the exploration of their antimicrobial and anti-inflammatory activities is less mature, the known bioactivities of the parent scaffold suggest that this is a fertile area for future investigation. Continued research into the structure-activity relationships and mechanisms of action of 2-amino-5-bromothiazole derivatives will be instrumental in unlocking their full therapeutic potential.

References

X-ray Crystallography of 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of thiazole derivatives, offering insights into the structural characteristics of this important heterocyclic scaffold. While crystallographic data for 2-Amino-5-bromothiazole hydrobromide is not publicly available, this document presents data from closely related structures to offer a valuable reference for researchers in structural biology and drug design.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several thiazole derivatives, providing a basis for understanding the potential structural features of this compound.

Parameter(E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide[1][2][3][4][5]5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole[6][7][8]2,4-Dibromothiazole[9][10]2,4-diacetyl-5-bromothiazole[9][10]
Crystal System MonoclinicMonoclinicOrthorhombicTriclinic
Space Group CcP2₁/cFmm2P-1
a (Å) 14.5474(7)---6.700(10)4.040(2)
b (Å) 17.8777(8)---16.21(3)8.254(5)
c (Å) 9.0803(4)---5.516(8)13.208(8)
α (°) 90909096.191(17)
β (°) 108.773(2)---9093.865(16)
γ (°) 90909094.067(11)
Volume (ų) 2235.92(18)---------

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. Common techniques include:

  • Vapor Diffusion: A solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

  • Slow Evaporation: The solvent of a saturated solution of the compound is allowed to evaporate slowly.

  • Cooling Crystallization: A saturated solution is slowly cooled to induce crystallization.

Data Collection

A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Data Analysis Compound Purified Compound Solvent Solvent Selection Compound->Solvent Crystallization Crystallization (Vapor Diffusion, etc.) Solvent->Crystallization Crystal Single Crystal Crystallization->Crystal Mount Crystal Mounting Crystal->Mount Diffraction Diffraction Data Collection Mount->Diffraction XRay X-ray Source XRay->Diffraction Detector Detector Diffraction->Detector Processing Data Processing Detector->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: A flowchart illustrating the major steps in a typical single-crystal X-ray diffraction experiment.

Logical Relationships in Crystallographic Data Analysis

logical_relationship Logical Flow of Crystallographic Data Analysis RawData Raw Diffraction Images Integration Integration (h, k, l, Intensity) RawData->Integration Scaling Scaling & Merging Integration->Scaling SpaceGroup Space Group Determination Scaling->SpaceGroup StructureSolution Structure Solution (Direct Methods, Patterson) SpaceGroup->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation (R-factors, Geometry) Refinement->Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: A diagram showing the logical progression of data processing and analysis in X-ray crystallography.

References

Performance of 2-Amino-5-bromothiazole Hydrobromide in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the selection of an appropriate solvent system is critical for optimizing reaction outcomes and ensuring the purity of synthesized compounds. 2-Amino-5-bromothiazole hydrobromide is a vital heterocyclic building block, extensively used in the synthesis of a wide array of biologically active molecules.[1][2][3] Its performance, particularly its solubility and reactivity, is intrinsically linked to the solvent environment. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by experimental data and protocols.

Solubility Profile

The solubility of a starting material is a fundamental parameter that influences reaction kinetics and yield. While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, qualitative data and information on analogous compounds provide valuable insights.

Known Solubility of this compound

The hydrobromide salt form generally exhibits higher solubility in polar protic solvents.

SolventTypeSolubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 200 mg/mL (769.38 mM)[4]
MethanolPolar ProticSoluble[5]

Solubility Data for an Analogous Compound: 2-Amino-5-methylthiazole

To provide a broader perspective, the following table summarizes the mole fraction solubility (x₁) of a structurally similar compound, 2-amino-5-methylthiazole, in various solvents at different temperatures. This data suggests that polar solvents, both protic and aprotic, are generally effective, while non-polar solvents like toluene and cyclohexane are poor choices.[6]

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol0.08290.09170.10110.11110.12180.13320.14540.1584
Ethanol0.03550.03880.04230.04610.05020.05460.05940.0645
n-Propanol0.02640.02870.03120.03390.03680.03990.04330.0469
Isopropanol0.02190.02380.02580.02800.03040.03300.03580.0388
Acetone0.04690.05200.05750.06340.06980.07680.08430.0924
Ethyl Acetate0.05190.05730.06310.06940.07620.08340.09120.0996
1,4-Dioxane0.03220.03540.03890.04270.04680.05130.05610.0613
Acetonitrile0.01690.01850.02030.02220.02430.02660.02900.0316
Toluene0.00330.00370.00420.00470.00530.00600.00670.0075
Cyclohexane0.00070.00080.00090.00100.00120.00130.00150.0017

Data sourced from a study on 2-amino-5-methylthiazole and presented here for illustrative purposes.[6]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-Amino-5-bromothiazole is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[7] The choice of solvent is crucial for catalyst activity, substrate solubility, and overall reaction efficiency.

Commonly employed solvent systems for Suzuki couplings involving 2-aminothiazole derivatives are mixtures of an organic solvent with water, which is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[7][8]

Illustrative Performance Comparison in Suzuki-Miyaura Coupling

While direct comparative studies are scarce, the following table provides a hypothetical comparison based on commonly used solvents in the literature. This table illustrates the expected performance trends for a typical Suzuki-Miyaura reaction between a 2-Amino-5-bromothiazole derivative and an arylboronic acid.

Solvent System (v/v)Typical Temp. (°C)Expected Relative YieldRemarks
1,4-Dioxane / Water (4:1)85-110ExcellentWidely used, good for a broad range of substrates. Dioxane effectively dissolves organic reactants and the catalyst complex.
Toluene / Ethanol / Water (Variable Ratios)100Good to ExcellentToluene is a good solvent for the catalyst and organic substrates. Ethanol can enhance the solubility of the base.[9]
Dimethylformamide (DMF)70-100GoodA versatile polar aprotic solvent, often used when substrates have poor solubility in other systems.[10]
Tetrahydrofuran (THF) / Water65-70 (Reflux)Moderate to GoodLower boiling point limits the reaction temperature. May require longer reaction times or more active catalysts.
Acetonitrile / Water60-80ModerateCan be effective, but catalyst deactivation can sometimes be an issue.[10]

This table is illustrative and actual results may vary based on the specific substrates, catalyst, and base used.

Alternative Building Blocks

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and various analogs of 2-Amino-5-bromothiazole are utilized depending on the synthetic goal.[11][12]

  • 2-Amino-5-iodothiazole: The C-I bond is more reactive than the C-Br bond, allowing for milder reaction conditions in cross-coupling reactions. This can be advantageous for sensitive substrates.[8]

  • Substituted 2-Amino-5-bromothiazoles: Derivatives with substituents on the thiazole ring or the amino group are used to modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the biological activity of the final product.[11]

  • 2-Aminobenzothiazoles: The fused benzene ring in benzothiazole derivatives alters the electronic properties and provides a larger scaffold for creating more complex molecules.[13]

The choice of building block often depends on the desired final structure, the specific reaction chemistry to be employed, and the commercial availability of the starting materials.

Experimental Protocols

1. Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, THF, Dioxane, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Thermostatically controlled incubator or water bath (e.g., set to 25 °C)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) for HPLC calibration.

  • Create a series of calibration standards by diluting the stock solution.

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid should be visible.

  • Seal the vials tightly and place them in a shaker within a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to fall within the range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility based on the concentration and the dilution factor.

2. Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-Amino-5-bromothiazole derivative with an arylboronic acid.[7]

Materials:

  • 2-Amino-5-bromothiazole derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the 2-Amino-5-bromothiazole derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by adding water and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-2-aminothiazole derivative.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br (2-Amino-5-bromothiazole) Trans Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-B(OH)₂ (Arylboronic Acid) + Base Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product Start Reactants

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst to dry flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat with Stirring (e.g., 90-100°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench with Water E->F G 7. Extraction with Organic Solvent F->G H 8. Dry, Filter & Concentrate G->H H->H I 9. Column Chromatography H->I Product Product I->Product Pure Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Comparative Efficacy of 2-Amino-5-bromothiazole hydrobromide in p70S6 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy of kinase inhibitors is paramount. This guide provides a comparative analysis of 2-Amino-5-bromothiazole hydrobromide, a compound identified as a potent inhibitor of p70S6 kinase (p70S6K), with other known inhibitors of this critical cellular signaling protein. The data presented herein is intended to offer an objective overview to inform research and development decisions.

Overview of p70S6 Kinase and its Role in Disease

The 70-kDa ribosomal protein S6 kinase (p70S6K) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It is a key downstream effector of the PI3K/mTOR signaling pathway. Dysregulation of the p70S6K pathway has been implicated in various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. In the context of Alzheimer's, p70S6K inhibition has been shown to increase autophagy and reduce the production of β-amyloid, a hallmark of the disease.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potential of this compound has been evaluated and compared with other well-characterized p70S6K inhibitors, namely PF-4708671 and Rapamycin. It is important to note that the following values were determined in different assay formats and biological systems, which can influence the perceived potency.

CompoundAssay TypeBiological SystemPotency (IC50/ED50/Ki)
This compoundCell-basedAPP/PS1 transgenic mouse model (Alzheimer's)ED50: 0.8 µM
PF-4708671Cell-free (in vitro)Recombinant S6K1Ki: 20 nM, IC50: 160 nM
RapamycinCell-based (mTOR inhibition)HEK293 cellsIC50: ~0.1 nM

Note:

  • IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a kinase by 50%.

  • ED50 (Half maximal effective dose): The dose of a drug that produces 50% of its maximum response or effect.

  • Ki (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p70S6 kinase signaling pathway and a general workflow for an in vitro kinase inhibition assay.

p70S6K_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6->Protein_Synthesis Inhibitor 2-Amino-5-bromothiazole hydrobromide Inhibitor->p70S6K

Caption: p70S6 Kinase Signaling Pathway.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (p70S6K) - Substrate (e.g., S6 peptide) - ATP - Inhibitor (Test Compound) Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for a cell-based and an in vitro p70S6 kinase inhibition assay.

Cell-Based p70S6K Inhibition Assay in an Alzheimer's Disease Mouse Model (APP/PS1)

This protocol describes a general approach for evaluating the efficacy of an inhibitor in a cellular context relevant to Alzheimer's disease. The reported ED50 of 0.8 µM for this compound was determined using cultured cells from an APP/PS1 transgenic mouse model.

Objective: To determine the dose-dependent inhibitory effect of a test compound on p70S6K activity in a cellular model of Alzheimer's disease.

Materials:

  • Primary neuronal or mixed glial cell cultures derived from APP/PS1 transgenic mice.

  • Cell culture medium and supplements.

  • Test compound (this compound) and vehicle control (e.g., DMSO).

  • Lysis buffer.

  • Antibodies: Primary antibodies against total p70S6K, phosphorylated p70S6K (e.g., at Thr389), total S6 ribosomal protein, and phosphorylated S6 ribosomal protein (e.g., at Ser235/236).

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).

  • Western blot or ELISA reagents.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells derived from APP/PS1 mice at a suitable density and allow them to adhere and grow.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with varying concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Protein Phosphorylation (Western Blot):

    • Normalize protein lysates to the same concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated p70S6K and S6.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the signal using a suitable detection reagent and imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for p70S6K and S6 for each treatment condition.

    • Plot the percentage of inhibition of phosphorylation against the log of the inhibitor concentration.

    • Determine the ED50 value by fitting the data to a dose-response curve.

In Vitro p70S6 Kinase Inhibition Assay

This protocol outlines a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of p70S6K.

Objective: To determine the IC50 value of a test compound for p70S6K in a cell-free system.

Materials:

  • Recombinant active p70S6K enzyme.

  • Kinase substrate (e.g., a synthetic peptide corresponding to the S6 protein phosphorylation site).

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer.

  • Test compound and vehicle control.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection).

  • Microplate reader.

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Prepare a master mix containing the kinase reaction buffer, p70S6K enzyme, and the kinase substrate.

  • Reaction Setup:

    • In a microplate, add the test compound dilutions or vehicle control.

    • Add the master mix to all wells.

    • Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ reagent followed by a kinase detection reagent).

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Unveiling the Target Landscape of 2-Amino-5-bromothiazole Hydrobromide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity and potential for cross-reactivity of a chemical scaffold is paramount. This guide provides an objective comparison of the biological activities of 2-Amino-5-bromothiazole hydrobromide derivatives, supported by experimental data, to illuminate their therapeutic potential and off-target effects.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. The introduction of a bromine atom at the 5-position, often as a hydrobromide salt, provides a key building block for further chemical modifications, leading to a diverse range of biological activities. This guide synthesizes data from various studies to present a comparative overview of the cross-reactivity of these derivatives across different target classes, including cancer cell lines, protein kinases, and microbial organisms.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various 2-Amino-5-bromothiazole derivatives and their close analogs across different biological targets. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound ID/DescriptionCell LineAssay TypeActivity (IC₅₀/GI₅₀ in µM)Reference
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideBreast CancerAurora Kinase InhibitionInferred from QSAR model[1]
Substituted 2-aminothiazole (Compound 20)Human Lung Cancer (H1299)MTT Assay4.89[2]
Substituted 2-aminothiazole (Compound 20)Human Glioma (SHG-44)MTT Assay4.03[2]
N-(2-chloro-6-methylphenyl)-2-(substituted)thiazole-5-carboxamideHuman Leukemia (K563)Antiproliferative Assay16.3[2]
Substituted 2-aminothiazole (Compound 27)Human Cervical Cancer (HeLa)Antiproliferative Assay1.6 ± 0.8[2]
Substituted 2-aminothiazole (Compound 27)Human Lung Cancer (A549)Antiproliferative Assay>50[2]

Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Compound ScaffoldTarget KinaseAssay TypeActivity (IC₅₀ in µM)Reference
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora KinaseInferred from QSAR modelNot specified[1]
Dasatinib (contains 2-aminothiazole core)Src Family KinasesBiochemical AssaySub-nanomolar[3]
Dasatinib (contains 2-aminothiazole core)BCR-ABLBiochemical AssaySub-nanomolar[3]

Table 3: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound DescriptionMicrobial StrainAssay TypeActivity (MIC in µg/mL)Reference
Novel 2-aminothiazole derivativesStaphylococcus aureusBroth Microdilution16 - 4[4]
Novel 2-aminothiazole derivativesStaphylococcus epidermidisBroth Microdilution16 - 4[4]
N-oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosis H37RaBroth Microdilution3.13 (for best oxazole derivative)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the comparison tables.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., H1299, SHG-44)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Amino-5-bromothiazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the 2-aminothiazole derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay (Radiometric Format)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • 2-Amino-5-bromothiazole derivatives dissolved in DMSO

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Detection: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microplates

  • 2-Amino-5-bromothiazole derivatives dissolved in a suitable solvent

  • Standardized microbial inoculum

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by aminothiazole derivatives and a typical experimental workflow.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Inhibition by 2-Aminothiazole Derivatives cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits dissociation from GLI GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters and promotes cleavage GLI_active Active GLI (Transcriptional Activator) Target_Genes Hh Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes Activates Transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->SMO Inhibits

Caption: Hedgehog signaling pathway with the inhibitory action of 2-aminothiazole derivatives on Smoothened (SMO).

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay A 1. Seed cancer cells in a 96-well plate B 2. Incubate overnight for cell adherence A->B C 3. Treat cells with serial dilutions of 2-aminothiazole derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours for formazan formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

References

Benchmarking 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide for Drug Development Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that significantly influences the efficiency, cost-effectiveness, and overall success of a drug development pipeline. Among the plethora of heterocyclic building blocks, 2-aminothiazoles are a privileged scaffold, forming the core of numerous approved drugs. This guide provides a comprehensive benchmark of 2-Amino-5-bromothiazole hydrobromide against other key 2-amino-5-halothiazole intermediates, offering a comparative analysis of their performance in crucial synthetic transformations.

Executive Summary

This compound serves as a versatile and highly reactive intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Its bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This guide will delve into a quantitative comparison of this compound with its chloro and iodo analogs, focusing on their synthesis, reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, and their application in the synthesis of the anticancer drug, Dasatinib.

Comparison of Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these intermediates is crucial for their effective utilization in synthesis.

Property2-Amino-5-bromothiazole HBr2-Amino-5-chlorothiazole HCl2-Amino-5-iodothiazole HI
Molecular Weight 259.95 g/mol 185.05 g/mol 356.95 g/mol
Appearance Off-white to pale yellow crystalline powderWhite to off-white crystalline powderData not readily available
Melting Point 165 °C (decomposes)>300 °CData not readily available
Reactivity Trend (Halogen) IntermediateLowestHighest
Stability GoodHighLower
Cost ModerateLowHigh

Synthesis of 2-Amino-5-halothiazole Intermediates

The accessibility and efficiency of the synthesis of these intermediates are primary considerations for their large-scale application. The most common method for their preparation is the direct halogenation of 2-aminothiazole.

Experimental Protocols

General Procedure for the Halogenation of 2-Aminothiazole:

A solution of 2-aminothiazole in a suitable solvent (e.g., acetic acid or dimethylformamide) is treated with a halogenating agent at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and filtration, followed by washing and drying.

Synthesis of 2-Amino-5-bromothiazole: To a solution of 2-aminothiazole (1.0 eq) in glacial acetic acid, bromine (1.1 eq) is added dropwise at 0-5 °C. The mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to afford this compound.

Synthesis of 2-Amino-5-chlorothiazole: 2-Aminothiazole (1.0 eq) is dissolved in a suitable solvent and treated with a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq). The reaction is typically carried out at room temperature or with gentle heating.

Synthesis of 2-Amino-5-iodothiazole: A mixture of 2-aminothiazole (1.0 eq) and N-iodosuccinimide (NIS) (1.1 eq) in a solvent like acetonitrile or DMF is stirred at room temperature.

Comparative Synthesis Data
IntermediateHalogenating AgentSolventReaction TimeTypical Yield
2-Amino-5-bromothiazole BromineAcetic Acid2-4 hours~75-85%
2-Amino-5-chlorothiazole NCSAcetonitrile4-6 hours~70-80%
2-Amino-5-iodothiazole NISAcetonitrile3-5 hours~80-90%

Note: Yields can vary depending on the specific reaction conditions and scale.

Performance in Key Cross-Coupling Reactions

The utility of 2-amino-5-halothiazoles as synthetic intermediates is largely defined by their performance in cross-coupling reactions, which allow for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the C-X bond (where X is a halogen) is a critical factor in the efficiency of this reaction, generally following the trend I > Br > Cl.

Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the 2-amino-5-halothiazole (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

Comparative Suzuki-Miyaura Coupling Data (Hypothetical)
Halothiazole IntermediateAryl Boronic AcidCatalystBaseReaction TimeYield
2-Amino-5-bromothiazole Phenylboronic acidPd(PPh₃)₄K₂CO₃4-6 hours~85%
2-Amino-5-chlorothiazole Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃12-18 hours~60%
2-Amino-5-iodothiazole Phenylboronic acidPd(PPh₃)₄K₂CO₃2-4 hours~90%

This data is representative and actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halogenated substrate is a key parameter.

Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of the 2-amino-5-halothiazole (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere.

Case Study: Synthesis of Dasatinib

Dasatinib is a potent kinase inhibitor used in the treatment of chronic myeloid leukemia. A key step in its synthesis involves the coupling of a 2-amino-5-halothiazole derivative with 2-chloro-6-methylaniline. The choice of the halogen on the thiazole ring can impact the efficiency of this critical step. While the bromo-derivative is commonly used, exploring alternatives is valuable for process optimization.

A plausible synthetic route involves the initial formation of an amide bond between the 2-amino-5-halothiazole and a protected pyrimidine, followed by a final coupling step. The higher reactivity of the C-Br bond in 2-Amino-5-bromothiazole often allows for milder reaction conditions and potentially higher yields compared to the chloro analog.

Workflow for Intermediate Selection in Pharmaceutical Synthesis

G Intermediate Selection Workflow cluster_0 Initial Assessment cluster_1 Feasibility Analysis cluster_2 Experimental Validation cluster_3 Decision & Scale-up start Define Target Molecule & Key Disconnections lit_search Literature & Patent Search for Precedents start->lit_search alt_intermediates Identify Potential Intermediates (e.g., Halo-analogs) lit_search->alt_intermediates synthesis Evaluate Synthetic Accessibility & Cost of Intermediates alt_intermediates->synthesis reactivity Assess Reactivity in Key Transformations synthesis->reactivity safety Consider Safety & Handling Profiles reactivity->safety small_scale Small-Scale Test Reactions safety->small_scale optimization Reaction Condition Optimization (DOE) small_scale->optimization analytics Analytical Method Development & Impurity Profiling optimization->analytics data_analysis Comparative Data Analysis (Yield, Purity, Cost) analytics->data_analysis selection Select Optimal Intermediate data_analysis->selection scale_up Process Development & Scale-up selection->scale_up

Caption: A logical workflow for selecting the optimal chemical intermediate in a pharmaceutical synthesis project.

Signaling Pathways in Kinase Inhibition

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. These molecules typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream target proteins. The substituents on the thiazole ring play a crucial role in determining the potency and selectivity of the inhibitor. The ability to easily diversify the 5-position of the thiazole ring using intermediates like this compound is therefore highly valuable in the drug discovery process.

Generalized Kinase Inhibition Pathway

G Kinase Inhibition by 2-Aminothiazole Derivatives cluster_0 Normal Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates BlockedKinase Inhibited Kinase Kinase->BlockedKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse Inhibitor 2-Aminothiazole Inhibitor Inhibitor->BlockedKinase Binds to Active Site

Caption: A diagram illustrating the competitive inhibition of a kinase by a 2-aminothiazole-based inhibitor.

Conclusion

This compound stands out as a highly valuable intermediate in pharmaceutical synthesis due to its balanced reactivity, good stability, and moderate cost. While the iodo-analog offers higher reactivity, its higher cost and lower stability can be prohibitive for large-scale manufacturing. Conversely, the chloro-analog, although more cost-effective, often requires harsher reaction conditions and may lead to lower yields in cross-coupling reactions.

The strategic choice of this compound allows for efficient and versatile derivatization, making it a preferred building block for the rapid exploration of chemical space in drug discovery and a reliable intermediate for the scalable synthesis of active pharmaceutical ingredients. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions when selecting halogenated 2-aminothiazole intermediates for their synthetic campaigns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromothiazole hydrobromide
Reactant of Route 2
2-Amino-5-bromothiazole hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。